2-Nitrobenzaldoxime
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H |
InChI Key |
IHMGDCCTWRRUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrobenzaldoxime, a key intermediate in organic synthesis and of significant interest to researchers in drug discovery and development. This document delves into its spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights and detailed experimental protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding and reproducibility.
Introduction
This compound (C₇H₆N₂O₃) is an organic compound featuring a benzaldehyde oxime scaffold with a nitro group at the ortho position of the benzene ring. The presence of the electron-withdrawing nitro group and the versatile oxime functionality imparts unique chemical characteristics, making it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. Its precursor, 2-nitrobenzaldehyde, is a known intermediate in the synthesis of drugs for cardiovascular diseases and has applications in the dye industry. A thorough understanding of the physicochemical properties, synthesis, and reactivity of this compound is therefore crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 98-100 °C, 103 °C | [2] |
| Boiling Point | 305.2 °C at 760 mmHg | [3] |
| Density | 1.33 g/cm³ | [3] |
| Appearance | Light yellow crystalline powder | [4] |
| Solubility | While quantitative data is limited, it is predicted to have good to moderate solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone, acetonitrile, and DMSO. It has limited solubility in water. | [5][6] |
| logP (Octanol/Water Partition Coefficient) | 1.403 (Computed) | [3] |
Stability and Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. It is incompatible with strong oxidizing agents.[4]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
Interpreted ¹H NMR Data (Predicted, based on typical chemical shifts):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet | 1H | -OH (oxime) | The acidic proton of the oxime hydroxyl group typically appears as a broad singlet in this downfield region and can be exchangeable with D₂O. |
| ~8.5 | Singlet | 1H | -CH=N- | The proton of the aldoxime group is deshielded and appears as a singlet. |
| 7.9 - 8.2 | Multiplet | 4H | Aromatic protons | The aromatic protons are in a complex splitting pattern due to the ortho, meta, and para couplings, and are deshielded by the electron-withdrawing nitro group. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Interpretation of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3500-3200 (broad) | O-H stretch | Oxime (-OH) |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1640 | C=N stretch | Oxime (C=N) |
| 1550-1475 (strong, asymmetric) | N-O stretch | Nitro (-NO₂) |
| 1360-1290 (strong, symmetric) | N-O stretch | Nitro (-NO₂) |
| 1600, 1450 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Interpretation of Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of this compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds and oximes would be expected. This may include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), and fragments from the aromatic ring.
Synthesis of this compound
This compound is typically synthesized via the condensation reaction of 2-nitrobenzaldehyde with hydroxylamine. The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine nucleophile.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol (95%) or Methanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a molar equivalent of a base such as sodium hydroxide or pyridine in a minimal amount of water or ethanol.
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature or with gentle heating.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): For higher purity, recrystallize the crude this compound from a suitable solvent system, such as an ethanol-water mixture.
Chemical Reactivity: The Beckmann Rearrangement
A characteristic reaction of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[7][8] In the case of this compound, this rearrangement would yield 2-nitrobenzamide. This reaction is of significant interest for the synthesis of various amide-containing compounds.
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Protocol: Beckmann Rearrangement of this compound
This protocol is a general procedure adapted for this compound, using polyphosphoric acid (PPA) as the catalyst.[9]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 equivalent). Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.
-
Heating: Heat the reaction mixture with stirring to 100-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water to precipitate the product, 2-nitrobenzamide.
-
Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude 2-nitrobenzamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitrobenzamide.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The ability to introduce the nitro group and the reactive oxime functionality makes it a valuable starting material for generating compound libraries for drug screening. The resulting amides from the Beckmann rearrangement are also important pharmacophores.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. The presented information, including detailed experimental protocols and data interpretation, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these fundamental aspects is critical for its successful application in the synthesis of novel compounds with potential therapeutic value.
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Synthesis of 2-Nitrobenzaldoxime: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] Its conversion to 2-Nitrobenzaldoxime is a fundamental oximation reaction, representing a critical step in the elaboration of more complex molecular architectures.[4][5] This guide, designed for the discerning researcher, provides an in-depth exploration of the synthesis of this compound from 2-nitrobenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, present a robust and reproducible experimental protocol, and discuss the critical parameters that govern the success of this transformation.
Reaction Mechanism and Theoretical Framework
The synthesis of this compound from 2-nitrobenzaldehyde proceeds through a condensation reaction with hydroxylamine.[6] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.[6][7]
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.[7][8] This step forms a tetrahedral intermediate known as a carbinolamine.[7] The reaction is often carried out in the presence of a mild base. When using hydroxylamine hydrochloride, the base serves to neutralize the hydrochloride salt, thereby liberating the more nucleophilic free hydroxylamine.[6]
The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the final oxime product, which contains a C=N double bond.[7][9] The rate of this dehydration step can be influenced by the pH of the reaction medium, with mildly acidic conditions often favoring the reaction.[7]
Quantitative Data Summary
For clarity and ease of reference, the key quantitative data for the reactants and the product are summarized in the table below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12[10] | 41-48[10] | ¹H NMR (CDCl₃): δ 10.4 (s, 1H, CHO), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.7 (t, 1H, Ar-H) |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155 (decomposes) | Not Applicable |
| This compound | C₇H₆N₂O₃ | 166.13[11][12] | Not explicitly found | IR, Mass Spec available [13] |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Reagents:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beakers, Büchner funnel)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Melting point apparatus
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Aldehyde Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Preparation of the Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) in water. To this solution, add a molar equivalent of a base like sodium carbonate or sodium hydroxide to liberate the free hydroxylamine.[6] Stir until the base has completely dissolved.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.
-
Reaction Monitoring: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new product spot will indicate the progression of the reaction. The reaction is typically complete within 1-3 hours at room temperature or with gentle warming.[14]
-
Isolation of the Crude Product: Once the reaction is complete, cool the mixture in an ice bath. If the product does not precipitate spontaneously, slowly add cold deionized water to induce crystallization. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water to remove any inorganic byproducts.[6]
-
Drying: Dry the crude this compound. This can be done by air-drying or in a desiccator.
-
Purification (Recrystallization): For obtaining a highly pure product, recrystallization is recommended. A common and effective solvent system for this is an ethanol-water mixture.[6] Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[13]
-
Safety and Handling
-
2-Nitrobenzaldehyde: This compound is a solid and should be handled in a well-ventilated area.[10][15] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][16]
-
Hydroxylamine Hydrochloride: This reagent is corrosive and can be toxic. Handle with care and avoid inhalation of dust.
-
Sodium Carbonate/Hydroxide: These are basic and can cause skin and eye irritation. Handle with appropriate care.
-
General Precautions: Always perform reactions in a fume hood.[15] Be aware of potential exothermic reactions, especially during the addition of reagents.[1] Dispose of all chemical waste according to institutional and local regulations.[16][17]
Conclusion
The synthesis of this compound from 2-nitrobenzaldehyde is a straightforward yet crucial transformation in organic synthesis. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable intermediate with high purity. The self-validating nature of the described procedure, coupled with rigorous characterization, ensures the integrity of the final product, paving the way for its successful application in further synthetic endeavors.
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Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Formation of an Oxime from an Aldehyde - YouTube. (2015, May 25). Retrieved from [Link]
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Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. (n.d.). Retrieved from [Link]
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IUPAC name and synonyms for 2-Nitrobenzaldoxime
An In-Depth Technical Guide to 2-Nitrobenzaldoxime: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key organic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, and stereoisomeric considerations. A core focus is placed on its synthesis via the oximation of 2-nitrobenzaldehyde, for which a detailed, self-validating experimental protocol and a mechanistic pathway diagram are provided. Furthermore, this guide outlines the expected spectroscopic signature of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its unambiguous characterization. The narrative explores its pivotal role as a synthetic intermediate in pharmaceutical and fine chemical manufacturing, highlighting its utility as a precursor to various functionalized molecules. Finally, critical safety, handling, and storage protocols are delineated to ensure safe laboratory practice. This guide is grounded in authoritative references to ensure scientific integrity and technical accuracy.
Chemical Identity and Properties
This compound is an organic compound characterized by a benzaldehyde oxime core with a nitro group substituted at the ortho (position 2) of the phenyl ring. This substitution pattern, featuring a potent electron-withdrawing nitro group adjacent to the oxime functionality, governs its chemical reactivity and utility as a synthetic building block.
Nomenclature and Identifiers
The unique identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | N-[(2-nitrophenyl)methylidene]hydroxylamine | [1] |
| CAS Number | 6635-41-2 | [2][3] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |
| Synonyms | 2-Nitrobenzaldehyde oxime, o-Nitrobenzaldoxime, syn-o-Nitrobenzaldoxime | [2][3][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing experimental conditions, such as solvent selection for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Melting Point | 98-100 °C | [5] |
| Boiling Point | 305.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.33 g/cm³ (Predicted) | [5] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
Stereoisomerism
The carbon-nitrogen double bond (C=N) of the oxime functional group gives rise to stereoisomerism. This compound can exist as two geometric isomers: (E) and (Z) (historically referred to as anti and syn, respectively). The relative orientation of the hydroxyl group (-OH) to the substituted phenyl ring defines the isomer. The (E) isomer is generally the more stable and commonly encountered form.[4] It is crucial for researchers to be aware of this isomerism, as the specific geometry can influence the reactivity and biological activity of downstream products.
Synthesis and Mechanism
The synthesis of this compound is a classic oximation reaction, a robust and high-yielding transformation in organic chemistry.[7] The process involves the condensation of its parent aldehyde, 2-nitrobenzaldehyde, with hydroxylamine.
Mechanistic Rationale
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is the causality behind the frequent use of a base; hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl), and a base like sodium hydroxide or sodium carbonate is required to neutralize the acid and liberate the more nucleophilic free hydroxylamine.[7][8] The subsequent elimination of a water molecule from the tetrahedral intermediate yields the stable C=N double bond of the oxime.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Synthesis from 2-Nitrobenzaldehyde
This protocol is adapted from established procedures for the synthesis of nitrobenzaldoximes and is designed for high yield and purity.[7][8]
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Methanol or Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 eq) in a minimal volume of warm methanol or ethanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) in deionized water.
-
Reaction Initiation: Add the hydroxylamine hydrochloride solution to the stirring solution of 2-nitrobenzaldehyde at ambient temperature.
-
Basification: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the reaction mixture. The base neutralizes the HCl, liberating free hydroxylamine for the reaction. Monitor the pH to ensure it remains basic.
-
Reaction Progression: Heat the mixture to a gentle reflux (approx. 65-70°C) for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold deionized water, which will cause the less soluble oxime product to precipitate.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts like NaCl.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
-
Purification (Optional): For highest purity, the crude product can be recrystallized from an ethanol-water mixture.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound.[9] A combination of NMR, IR, and MS provides a complete structural fingerprint.
Predicted Spectroscopic Data
While direct experimental spectra should always be acquired for confirmation, the following data are predicted based on the known structure of this compound and data from analogous compounds.[1]
| Spectroscopy | Expected Features |
| ¹H NMR | ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. ~7.5-7.8 ppm (m, 3H): Remaining aromatic protons. ~8.5 ppm (s, 1H): Aldoxime proton (-CH=N). ~11.0-12.0 ppm (s, 1H, broad): Oxime hydroxyl proton (-N-OH). |
| ¹³C NMR | ~148-150 ppm: Aromatic carbon attached to the nitro group. ~124-135 ppm: Remaining aromatic carbons. ~145-148 ppm: Aldoxime carbon (-CH=N). |
| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretch of the oxime. ~3050-3100: Aromatic C-H stretch. ~1600: C=N stretch of the oxime. ~1520 & ~1350: Asymmetric and symmetric N-O stretches of the nitro group. |
| Mass Spec (EI) | m/z 166: Molecular ion peak [M]⁺. m/z 149: Loss of -OH. m/z 120: Loss of -NO₂. |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[10][11] The nitro and oxime groups are both amenable to a variety of chemical transformations, making it a valuable starting point for more complex molecules.
Role as a Synthetic Intermediate
The electron-withdrawing nitro group makes this compound's precursor, 2-nitrobenzaldehyde, a key intermediate in the synthesis of quinoline ring drugs and the anti-angina medication Nifedipine.[10][12] Following oximation, the resulting this compound can be further manipulated:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental, as the resulting 2-aminobenzaldoxime is a precursor for synthesizing nitrogen-containing heterocyclic compounds like quinazolines and benzodiazepines, which are common scaffolds in medicinal chemistry.
-
Modification of the Oxime Group: The oxime itself can be hydrolyzed back to the aldehyde, reduced to a hydroxylamine or an amine, or rearranged (e.g., Beckmann rearrangement) to form amides.
Caption: Synthetic pathways originating from this compound.
Potential as a Deprotecting Agent
Some oximes are utilized as deprotecting agents in organic synthesis.[13][14] While not its primary application, this compound could potentially serve in this capacity under specific reaction conditions, warranting further investigation by process development chemists.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound is classified as harmful and an irritant.
Hazard Identification
The compound's hazards are summarized by its GHS classifications.[14]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a well-defined organic compound whose true value is realized in its application as a versatile synthetic intermediate. Its straightforward synthesis from 2-nitrobenzaldehyde, combined with the rich chemistry of its nitro and oxime functional groups, makes it a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles relevant to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.
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The Analytical Signature of 2-Nitrobenzaldoxime: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzaldoxime (C₇H₆N₂O₃, CAS No. 6635-41-2) is an organic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, comprising a nitro-substituted aromatic ring and an oxime functional group, give rise to a unique electronic and chemical profile. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations.
Molecular Structure and Isomerism
This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the aromatic ring defines these isomers. This isomeric nature can often be observed in its spectroscopic data, particularly in high-resolution NMR spectra.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information about its molecular weight and fragmentation pattern, which is instrumental in confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry
A standard protocol for obtaining the mass spectrum of this compound is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming the molecular ion (M⁺•).
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.
-
Detection: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundance is recorded.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Proposed Fragment | Formula |
| 166 | [M]⁺• (Molecular Ion) | [C₇H₆N₂O₃]⁺• |
| 149 | [M - OH]⁺ | [C₇H₅N₂O₂]⁺ |
| 120 | [M - NO₂]⁺ | [C₇H₆NO]⁺ |
| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ |
| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
The molecular ion peak at m/z 166 confirms the molecular weight of this compound (166.13 g/mol ).[1][2] The fragmentation pattern is dominated by losses of characteristic neutral fragments such as •OH (17 amu), •NO₂ (46 amu), and CO (28 amu).
Caption: Proposed EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for the O-H, C=N, N-O, and aromatic C-H and C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Interpretation of the IR Spectrum
The key absorption bands in the IR spectrum of this compound are assigned as follows:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300-3100 (broad) | O-H stretch | Oxime (-NOH) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1640 | C=N stretch | Oxime |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1520 (asymmetric) | N-O stretch | Nitro (-NO₂) |
| ~1350 (symmetric) | N-O stretch | Nitro (-NO₂) |
| ~940 | N-O stretch | Oxime |
The broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the oxime group. The presence of strong absorption bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the oxime proton, the hydroxyl proton, and the four aromatic protons.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.78 | s | 1H | N-OH |
| 8.41 | s | 1H | CH =NOH |
| 8.05-8.03 | m | 1H | Ar-H |
| 7.90-7.88 | m | 1H | Ar-H |
| 7.79-7.75 | m | 1H | Ar-H |
| 7.67-7.64 | m | 1H | Ar-H |
The downfield singlet at 11.78 ppm is characteristic of the acidic hydroxyl proton of the oxime.[5] The singlet at 8.41 ppm corresponds to the proton attached to the imine carbon.[5] The aromatic region (7.64-8.05 ppm) displays a complex multiplet pattern due to the coupling between the four non-equivalent aromatic protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the oxime functionality.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C =NOH |
| ~147 | Ar-C -NO₂ |
| ~133 | Ar-C H |
| ~130 | Ar-C H |
| ~129 | Ar-C H |
| ~124 | Ar-C H |
| ~122 | Ar-C (quaternary) |
The imine carbon (C=NOH) is expected to resonate at a downfield chemical shift of around 148 ppm. The aromatic carbon attached to the nitro group will also be significantly deshielded.
Caption: General workflow for the spectroscopic analysis of this compound.
Integrated Spectral Analysis and Conclusion
The combination of MS, IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups, namely the oxime, nitro, and aromatic moieties. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, allowing for the complete structural assignment. This integrated spectroscopic approach is indispensable for quality control, reaction monitoring, and for understanding the chemical behavior of this important molecule in various applications.
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Technical Whitepaper: Solvation Dynamics, Profiling, and Applications of 2-Nitrobenzaldoxime in Laboratory Practices
Introduction and Physicochemical Causality
2-Nitrobenzaldoxime (o-nitrobenzaldoxime, CAS: 4836-00-4) is a critical organic reagent utilized in oligonucleotide synthesis as an efficient deprotecting agent[1] and as a precursor for in situ nitrile oxide generation in complex cycloaddition reactions[2]. Understanding its solvent-specific solubility profile is vital for analytical and synthetic chemists, as solvation thermodynamics directly govern the nucleophilicity of the resulting oximate ion and dictate overall reaction kinetics[3].
The molecule (C₇H₆N₂O₃, MW: 166.14 g/mol ) exhibits restricted rotation across its carbon-nitrogen double bond, yielding (E) and (Z) geometric isomers. The positioning of the strongly electron-withdrawing ortho-nitro group relative to the oxime moiety establishes an intense network of inter- and intramolecular hydrogen bonding. These structural dynamics govern its solubility: the highly lipophilic aromatic core actively repels aqueous hydration, while the polar functional groups interact favorably with aprotic and protic organic solvents capable of disrupting its crystalline lattice[4].
Solvent-Specific Solubility Matrix
The dissolution capacity of this compound is tightly bound to a solvent's dielectric constant (ε) and its hydrogen-bond accepting capacity. Table 1 outlines the empirical solubility constraints and their root physicochemical causes across standard laboratory solvents.
Table 1: Quantitative Solubility Profile of this compound
| Solvent | Dielectric Constant (ε) | Solubility Characteristics | Mechanistic Rationale & Practical Application |
| Water | 80.1 | Sparingly Soluble (log10ws ≈ -1.43 mol/L)[4] | Rationale: The high cohesive energy of water cannot overcome the lattice enthalpy dominated by the lipophilic aromatic ring (logP ≈ 1.403)[4]. App: Utilized to force phase separation or precipitation. |
| Ethanol (EtOH) | 24.3 | Soluble (20 – 50 mg/mL) | Rationale: Protic solvation occurs via hydrogen bond donation/acceptance with the oxime hydroxyl and nitro oxygen. App: Ideal for crystallizations and cycloaddition reaction media[5]. |
| Acetonitrile (MeCN) | 37.5 | Highly Soluble (> 50 mg/mL) | Rationale: Provides an ideal polar aprotic environment. It solvates the reagent without suppressing its intrinsic basicity, allowing for aggressive unhindered nucleophilic kinetics[6]. App: Oligonucleotide deprotection. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble (> 100 mg/mL) | Rationale: DMSO acts as a superior hydrogen-bond acceptor, violently disrupting the oxime-oxime hydrogen-bonded crystal lattice[2]. App: High-concentration stock solutions (up to ~140 mM). |
Methodologies and Protocol Standards
Protocol A: Self-Validating Solubility Quantification (Isocratic HPLC-UV)
To prevent catastrophic downstream precipitation during sensitive syntheses, researchers must establish empirical solvent saturation limits. This protocol acts as a self-validating framework for establishing accurate solubility thresholds.
-
Step 1: Solute-Solvent Equilibration
-
Procedure: Add excess this compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in an amber glass vial. Agitate mechanically at 25°C for 24 hours.
-
Mechanistic Causality: Extended 24-hour agitation is required to reach true thermodynamic equilibrium between the solvated phase and the crystalline lattice, mitigating the risk of reporting false, transient supersaturation values.
-
-
Step 2: Phase Separation
-
Procedure: Centrifuge the suspension at 10,000 × g for 10 minutes, followed by the careful filtration of the supernatant through a solvent-compatible 0.22 μm PTFE syringe filter.
-
Validation Check: The filtrate must remain optically clear upon standing. Any microscopic turbidity invalidates the separation step, signifying colloidal dispersion rather than a true solvated state.
-
-
Step 3: HPLC-UV Analysis
-
Procedure: Dilute the filtrate into the established linear dynamic range of your detector. Analyze via isocratic HPLC (e.g., C18 column, 60:40 Water/Acetonitrile) and monitor at 270 nm[3].
-
Mechanistic Causality: The dense π-system and ortho-nitro group present a strong UV chromophore profile (π→π* transitions), ensuring highly accurate quantitation when integrated against a verified concentration standard curve.
-
Fig 1. Workflow for the empirical determination of this compound solubility via HPLC-UV.
Protocol B: Oligonucleotide Deprotection Workflow in Acetonitrile
In nucleotide therapeutics, (E)-2-Nitrobenzaldoxime acts as a powerful nucleophilic scavenger to remove phosphorothioate protecting groups[5]. High solubility in Acetonitrile is deliberately exploited to maximize the bimolecular reaction rate.
-
Step 1: Reagent Activation via Deprotonation
-
Procedure: Prepare a 0.50 M solution of this compound in anhydrous acetonitrile. Slowly add 1.1 molar equivalents of N1,N1,N3,N3-Tetramethylguanidine (TMG)[6].
-
Mechanistic Causality: TMG is an exceptionally strong, non-nucleophilic organic base. Acetonitrile acts as a polar aprotic vessel that does not compete for hydrogen bonds, seamlessly facilitating the removal of the oxime proton (pKa ≈ 10.28)[3] and exposing the highly reactive oximate anion.
-
Validation Check: The solution must instantly transition to a vivid orange upon TMG addition[6]. An absence of this chromic shift indicates a stalled deprotonation, likely due to moisture-contaminated solvents quenching the base.
-
-
Step 2: Nucleophilic Cleavage
-
Procedure: Introduce the orange oximate solution dropwise to the resin-bound or solvated protected oligonucleotide. Stir at ambient temperature for 3 to 12 hours depending on the sterics of the target sequence[3].
-
Mechanistic Causality: The fully solvated oximate nucleophile initiates an unhindered SN2-type attack on the protected phosphorus center. Because Acetonitrile offers minimal solvent-cage friction, the displacement of the aryl/alkyl protecting group proceeds with near-quantitative efficiency.
-
Fig 2. Oligonucleotide deprotection mechanism using this compound and TMG in Acetonitrile.
References
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Nitrobenzaldoxime
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-Nitrobenzaldoxime is an organic compound featuring both a nitro group and an oxime functional group on a benzene ring.[1][2] This unique structure makes it a valuable intermediate in various synthetic pathways in the pharmaceutical and fine chemical industries. However, the presence of the energetic nitro group necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and processing. Thermal decomposition of nitroaromatic compounds can be highly exothermic, potentially leading to thermal runaway events and the release of hazardous gases.[3][4]
This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While specific, in-depth studies on this exact molecule are limited in public literature, this document synthesizes data from closely related analogues, established principles of nitroaromatic chemistry, and standardized thermal analysis methodologies to present a robust profile. We will explore the anticipated thermal events, quantitative data derived from analogous compounds, probable decomposition mechanisms, and detailed, field-proven experimental protocols for researchers to conduct their own analyses using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | N-[(2-nitrophenyl)methylidene]hydroxylamine | [1] |
| CAS Number | 6635-41-2 | [2] |
| Appearance | Solid | [5] |
Thermal Behavior and Decomposition Profile
The thermal decomposition of this compound, like other nitroaromatic compounds, is expected to be an exothermic process.[3] Upon heating, the compound will likely melt before undergoing a rapid decomposition characterized by a significant release of energy and mass loss. The primary analytical techniques to characterize these events are Differential Scanning Calorimetry (DSC), which measures heat flow, and Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature.[6][7]
Quantitative Thermal Analysis
Direct experimental data for this compound is not extensively published. However, data from the structurally similar isomer, o-nitrobenzoic acid (ONBA), provides a valuable proxy for estimating its thermal hazard.[8] Both molecules feature a nitro group ortho to a carbon-containing functional group on a benzene ring.
Table 1: Anticipated Thermal Decomposition Parameters for this compound (Inferred from Analogues)
| Parameter | Expected Value Range | Analytical Method | Source (Analogous Data) |
| Onset Decomposition Temp. (T_onset) | 125 - 200 °C | TGA / DSC | [8] |
| Peak Exothermic Temp. (T_peak) | ~200 - 250 °C | DSC | [8][9] |
| Heat of Decomposition (ΔH_d) | 335 - 545 J/g | DSC | [8] |
| Apparent Activation Energy (E_a) | ~131 kJ/mol | DSC (Multi-heating rate) | [8] |
Causality Note: The wide range for onset temperature is influenced by the heating rate; slower heating rates typically result in lower observed onset temperatures. The heat of decomposition indicates a significant energy release, classifying the material as energetic and requiring careful handling at elevated temperatures.
Proposed Decomposition Pathways
The decomposition of nitroaromatic compounds is complex. For this compound, two primary initial pathways are plausible:
-
C-NO₂ Homolysis: The weakest bond in many nitroaromatic molecules is the C-NO₂ bond.[9] Its cleavage is often the primary initiating step, especially in the gas phase, yielding a 2-formyloximephenyl radical and a nitrogen dioxide (•NO₂) radical.[10] This is a common pathway for nitroaromatics.
-
Oxime-Mediated Decomposition: The oxime group itself can undergo thermal decomposition. Pathways for other benzaldoximes include dehydration to form the corresponding nitrile (2-nitrobenzonitrile) and water, or a Beckmann rearrangement, though the latter is less common in simple thermal decomposition.[11]
These initial steps are followed by a cascade of secondary reactions, leading to the formation of stable gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9]
Caption: Primary proposed decomposition pathways for this compound.
Experimental Methodologies: A Self-Validating System
To ensure the generation of reliable and trustworthy data, the following detailed protocols for TGA and DSC are provided. These protocols are based on established methods for analyzing energetic materials like nitroaromatic compounds.[8]
Overall Thermal Analysis Workflow
The logical flow from sample receipt to final data interpretation is critical for ensuring data integrity.
Caption: Standard workflow for comprehensive thermal stability analysis.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and heat of decomposition (ΔH_d).
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 3+, TA Instruments Q2000).
-
Sample Pans: Hermetically sealed aluminum or high-pressure gold-plated steel crucibles.
-
Expertise Note: Hermetically sealed pans are crucial to contain any evolved gases during decomposition, ensuring that the measured heat flow accurately reflects the total energy of the reaction and preventing instrument contamination.[3]
-
-
Procedure:
-
Sample Preparation: Accurately weigh 1.0–2.0 mg of this compound into the sample crucible.
-
Crucible Sealing: Hermetically seal the crucible using a press. Prepare an identical empty, sealed crucible to serve as the reference.
-
Instrument Loading: Place the sample and reference crucibles into the DSC cell.
-
Atmosphere: Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Apply a linear heating ramp from 30 °C to 400 °C at a defined rate (e.g., 10 °C/min).
-
Trustworthiness Note: To perform kinetic analysis (e.g., Kissinger method), this experiment must be repeated under identical conditions at several different heating rates (e.g., 2.0, 5.0, 10.0, and 15.0 °C/min).[8]
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to melting.
-
Identify the exothermic peak corresponding to decomposition.
-
Determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) of the exotherm.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.
-
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the associated mass loss.
-
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler-Toledo TGA/DSC 3+, TA Instruments Q500).
-
Sample Pans: Alumina or platinum crucibles.
-
Procedure:
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of this compound into the TGA crucible.
-
Instrument Loading: Place the crucible onto the TGA balance mechanism and tare the balance.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Apply a linear heating ramp from 30 °C to 400 °C at a defined rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Quantify the percentage of mass lost during the decomposition event(s).
-
-
Safety and Handling Considerations
The exothermic nature of this compound's decomposition warrants significant safety precautions.
-
Thermal Hazard: The decomposition is energetic and can become self-accelerating (runaway) if the heat generated is not dissipated. Avoid heating the material in large quantities or in confined, unvented systems. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides.[5][12]
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[5] Based on data from analogous compounds, storage temperatures should not exceed levels where slow decomposition could begin.
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated fume hood, especially when heating.[12]
Conclusion
This compound is an energetic material with a significant exothermic decomposition profile. Thermal analysis using DSC and TGA is essential for its characterization. While direct kinetic and thermodynamic data is not widely published, analysis of structurally similar compounds suggests a decomposition onset between 125-200 °C with a substantial heat of decomposition. The primary decomposition mechanism is likely initiated by the cleavage of the C-NO₂ bond. The detailed experimental protocols provided in this guide offer a robust framework for researchers to safely and accurately determine the specific thermal properties of this compound, ensuring its safe application in research and development.
References
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Melnikov, I., Kiselev, V. G., Dalinger, I. L., & Pivkina, A. N. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. International Journal of Molecular Sciences. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96097, this compound. Available at: [Link]
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Wang, R., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. Available at: [Link]
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Kunduracı, M., & Atakol, O. (2012). Some new energetic benzaldoximes. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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Mettler-Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]
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Mettler-Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
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NIST. (2025). This compound. NIST Chemistry WebBook. Available at: [Link]
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An In-depth Technical Guide on the Potential Reactivity of the Oxime Group in 2-Nitrobenzaldoxime
Introduction: The Unique Chemical Landscape of 2-Nitrobenzaldoxime
This compound is a fascinating molecule for researchers and drug development professionals due to the intricate interplay between its two key functional groups: the oxime and the ortho-positioned nitro group. This unique arrangement on the aromatic ring creates a rich and varied chemical reactivity profile, opening up a plethora of synthetic possibilities. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly influences the electronic environment of the entire molecule. This, in turn, modulates the reactivity of the oxime group, making it susceptible to a range of transformations that are often distinct from those of simple benzaldoximes.
This technical guide provides an in-depth exploration of the core reactivity of the oxime group in this compound. We will delve into the mechanistic underpinnings of its key transformations, including reduction, rearrangement, and intramolecular cyclization reactions. Each section will be supported by detailed experimental protocols, quantitative data, and visual aids to provide a comprehensive and practical resource for scientists in the field.
Reduction Reactions: Navigating Selectivity
The presence of two reducible functionalities, the nitro group and the oxime, presents both a challenge and an opportunity for selective synthesis. The choice of reducing agent and reaction conditions is paramount in dictating the final product.
Selective Reduction of the Nitro Group
The nitro group is generally more susceptible to reduction than the oxime. This allows for the selective synthesis of 2-aminobenzaldoxime, a valuable intermediate for the construction of various heterocyclic systems.
Mechanism: The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[1] Catalytic transfer hydrogenation using ammonium formate and a palladium catalyst is a mild and efficient method for this transformation.[2]
Experimental Protocol: Selective Reduction using Catalytic Transfer Hydrogenation [2]
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
To this suspension, add ammonium formate (3-5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldoxime.
-
The product can be further purified by column chromatography or recrystallization.
-
Simultaneous Reduction of Nitro and Oxime Groups
For the synthesis of 2-aminobenzylamine, a more robust reduction system is required to reduce both the nitro and the oxime functionalities. High-pressure catalytic hydrogenation with a Raney Nickel catalyst is an effective method for this transformation.[3]
Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of both the nitro and oxime groups on the surface of the metal catalyst.
Experimental Protocol: Synthesis of 2-Aminobenzylamine via High-Pressure Hydrogenation [3]
-
Materials:
-
This compound
-
Raney Nickel
-
Ethanol
-
High-pressure hydrogenation apparatus
-
-
Procedure:
-
Place this compound (1.0 eq) and ethanol in a high-pressure autoclave.
-
Add a catalytic amount of Raney Nickel.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After cooling and venting the autoclave, filter the catalyst.
-
Concentrate the filtrate to obtain crude 2-aminobenzylamine, which can be purified by distillation or crystallization.
-
| Reaction | Product | Reagents | Conditions | Yield | Reference |
| Selective Nitro Reduction | 2-Aminobenzaldoxime | 10% Pd/C, HCOONH₄ | Methanol, RT | High | [2] |
| Simultaneous Reduction | 2-Aminobenzylamine | Raney Nickel, H₂ | High Pressure, Heat | ~52% (for m-isomer) | [3] |
| Nitro Reduction (general) | Aromatic Amine | SnCl₂·2H₂O | Ethanol, Reflux | High | [4] |
Rearrangement and Dehydration Reactions of the Oxime Group
The oxime functionality in this compound can undergo classic rearrangement and dehydration reactions to yield amides and nitriles, respectively.
Beckmann Rearrangement to 2-Nitrobenzamide
The Beckmann rearrangement provides a route to N-substituted amides from oximes.[5] For aldoximes like this compound, this rearrangement can be induced by strong acids.[6]
Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. A concerted[7][8]-shift of the group anti to the leaving group occurs, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the amide.[6]
Experimental Protocol: Beckmann Rearrangement to 2-Nitrobenzamide (General Procedure) [6][9]
-
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or another strong acid
-
-
Procedure:
-
Add this compound to polyphosphoric acid with stirring.
-
Heat the mixture to induce the rearrangement, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-nitrobenzamide.
-
Purify by recrystallization or column chromatography.
-
Dehydration to 2-Nitrobenzonitrile
The dehydration of aldoximes to nitriles is a fundamental transformation.[10] This can be achieved using various dehydrating agents.
Mechanism: The dehydration process involves the elimination of a molecule of water from the oxime functional group. This is often facilitated by converting the hydroxyl group into a better leaving group.
Experimental Protocol: Dehydration to 2-Nitrobenzonitrile [9]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar dehydrating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve this compound in an anhydrous solvent and cool in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2-nitrobenzonitrile.
-
Intramolecular Cyclization: Formation of 2,1-Benzisoxazole
The ortho-positioning of the nitro and oxime groups in this compound facilitates a unique intramolecular redox cyclization to form 2,1-benzisoxazole (anthranil).[7][11]
Mechanism: This transformation is believed to proceed via an internal oxidation-reduction reaction where an oxygen atom from the nitro group adds to the carbon atom of the C=N bond of the oxime. Subsequent loss of water leads to the formation of the 2,1-benzisoxazole ring system.[11]
Experimental Protocol: Cyclization to 2,1-Benzisoxazole (General) [7][11]
-
Materials:
-
This compound
-
Base (e.g., potassium tert-butoxide)
-
Silylating agent (e.g., trialkylchlorosilane)
-
Aprotic solvent (e.g., DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in an aprotic solvent.
-
Add a strong base to deprotonate the oxime.
-
Introduce a silylating agent to facilitate the cyclization.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting 2,1-benzisoxazole by column chromatography.
-
Visualizations
Caption: Key reaction pathways of this compound.
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An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzaldoxime is a nitroaromatic oxime that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a nitro group on the benzene ring and an oxime functional group, imparts specific reactivity that is both useful in synthesis and a source of potential hazards. This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties to the skin and eyes.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: TCI Chemicals Safety Data Sheet[1]
It is important to note that as a nitroaromatic compound, this compound may also pose other potential hazards that are common to this class of chemicals, such as the potential for mutagenicity and carcinogenicity, though specific data for this compound is limited.[2][3][4]
Toxicological Profile
A thorough understanding of the toxicological properties of this compound is fundamental to a comprehensive risk assessment. While specific toxicological data for this compound is not extensively available, information on related nitroaromatic compounds and oximes can provide valuable insights.
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.[1] Ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: The compound is a known skin and eye irritant, causing inflammation and potential damage upon contact.[1]
-
Inhalation Toxicity: While specific data on the inhalation toxicity of this compound is scarce, nitroaromatic compounds in dust form can be hazardous upon inhalation, potentially causing respiratory irritation.[5]
-
Potential for Methemoglobinemia: A known effect of some nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.
-
Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound has not been thoroughly investigated. However, some nitroaromatic compounds are known to be mutagenic and carcinogenic.[2][3][4] For example, m-Nitrobenzaldehyde has shown weak genotoxic activity in some studies.[6]
Physicochemical Properties and Reactivity
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Solid |
Source: PubChem
Reactivity and Incompatibilities
-
Thermal Decomposition: Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[7][8][9] The decomposition of nitrobenzene, a related compound, has been shown to produce phenyl radicals, nitrogen dioxide (NO₂), phenoxy radicals, and nitric oxide (NO).[10] Similar decomposition products could be expected from this compound.
-
Hydrolysis: Oximes can undergo hydrolysis, especially in the presence of acids, to yield the corresponding aldehyde or ketone and hydroxylamine.[11][12][13] This reactivity should be considered when choosing reaction and storage conditions.
-
Incompatible Materials: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or explosive reactions.[1]
Risk Assessment and Control Measures
A systematic approach to risk assessment is essential for the safe handling of this compound. The hierarchy of controls should be applied to minimize exposure.
Caption: The Hierarchy of Controls for managing risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Containment for Weighing: When weighing the powder, a ventilated balance enclosure or a glove box is recommended to prevent the dispersal of fine particles.[15]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel handling the compound must receive comprehensive training on its hazards and the necessary safety precautions.
-
Designated Areas: Establish designated areas for working with and storing this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: Wear a lab coat and closed-toe shoes. Nitrile gloves are recommended. For handling larger quantities or in situations with a high risk of contact, double-gloving may be appropriate.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved respirator may be necessary.
Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount when working with this compound.
Protocol for Weighing Solid this compound
This protocol is designed to minimize exposure during the weighing of the powdered compound.
-
Preparation:
-
Ensure a chemical fume hood or ventilated balance enclosure is available and functioning correctly.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Decontaminate the balance and the surrounding work area.
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the enclosure.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is obtained, carefully close the primary container of this compound.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the reaction vessel inside the fume hood.
-
Dispose of the weigh boat and any contaminated materials as hazardous waste.
-
Clean the balance and the work area with a damp cloth to remove any residual powder. Do not use a dry brush, as this can generate dust.[15]
-
Protocol for Preparing a Solution of this compound
-
Preparation:
-
Perform all steps inside a chemical fume hood.
-
Have all necessary equipment ready, including the weighed this compound, the solvent, a volumetric flask, and a magnetic stirrer.
-
-
Dissolution:
-
Add the solvent to the volumetric flask.
-
Carefully add the weighed this compound to the flask.
-
Add a magnetic stir bar and stir the solution until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution due to the potential for thermal decomposition.
-
-
Final Steps:
-
Once dissolved, allow the solution to cool to room temperature.
-
Add solvent to the mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.[16]
-
Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Store in a designated cabinet for hazardous chemicals.
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain. Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
Preparedness for emergencies is a key component of laboratory safety.
Spill Response
The appropriate response to a spill depends on its size and the associated hazards.
Caption: A workflow for responding to a this compound spill.
-
For a minor spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material into a labeled container for hazardous waste.
-
Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.[17]
-
-
For a major spill:
-
Evacuate the area immediately.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[18] If irritation persists, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of chemical safety, including thorough planning, proper use of engineering controls and PPE, and adherence to established protocols, are paramount to protecting the health and well-being of laboratory personnel.
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 2-Nitrobenzaldoxime: A Comprehensive Guide for Organic Chemists
Introduction: 2-Nitrobenzaldoxime, a crystalline solid readily synthesized from 2-nitrobenzaldehyde, is a versatile and highly valuable reagent in modern organic synthesis. Its strategic placement of a nitro group ortho to the aldoxime functionality imparts unique reactivity, making it a cornerstone for the construction of diverse heterocyclic scaffolds and a precursor for other key synthetic intermediates. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights, designed to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.
The primary utility of this compound lies in its role as a stable, easily handled precursor to the highly reactive 2-nitrobenzonitrile oxide. This 1,3-dipole is a powerful tool for the synthesis of isoxazoles and their derivatives through [3+2] cycloaddition reactions. Furthermore, the oxime functionality itself can undergo rearrangement to furnish amides, which can then be transformed into other valuable nitrogen-containing compounds. The presence of the nitro group also opens avenues for further functionalization, including reduction to an amine, which can participate in subsequent cyclization reactions.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molar Mass | 166.13 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 103 °C | [2] |
| CAS Number | 6635-41-2 | [1] |
I. Synthesis of this compound
The preparation of this compound is a straightforward condensation reaction between 2-nitrobenzaldehyde and hydroxylamine. The following protocol is adapted from established procedures for the synthesis of related nitrobenzaldoximes.[3]
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a suitable amount of 95% ethanol with stirring.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) in a minimal amount of deionized water. To this, slowly add a solution of sodium hydroxide (1.1-1.2 equivalents) in water to liberate the free hydroxylamine.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of 2-nitrobenzaldehyde at room temperature.
-
Reaction Monitoring and Completion: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux for 1-2 hours to ensure completion.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the product, this compound, will often precipitate. If not, the mixture can be poured into cold deionized water to induce precipitation. The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an ethanol-water mixture can be performed for further purification.
II. Generation of 2-Nitrobenzonitrile Oxide for 1,3-Dipolar Cycloadditions
The most prominent application of this compound is its use as a precursor for 2-nitrobenzonitrile oxide, a reactive 1,3-dipole. This intermediate is typically generated in situ and trapped with a dipolarophile, most commonly an alkyne or an alkene, to afford isoxazoles or isoxazolines, respectively. These five-membered heterocycles are prevalent in many biologically active molecules.
Mechanism of Nitrile Oxide Formation and Cycloaddition
The conversion of this compound to 2-nitrobenzonitrile oxide is an oxidative process. The subsequent reaction with a dipolarophile is a concerted pericyclic reaction known as a [3+2] cycloaddition.
Caption: General workflow for isoxazole synthesis.
Protocol 2: Isoxazole Synthesis via Sodium Hypochlorite-Mediated Oxidation
This protocol utilizes readily available household bleach as a mild and effective oxidant for the in situ generation of the nitrile oxide.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, e.g., commercial bleach, ~6-8%)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in dichloromethane.
-
Oxidation: Cool the mixture in an ice bath and add the aqueous sodium hypochlorite solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Protocol 3: Isoxazole Synthesis using a Hypervalent Iodine Reagent (PIFA)
Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful oxidant that can efficiently generate nitrile oxides from aldoximes under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Alkyne (1.2 eq)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 eq)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a flask, dissolve this compound and the alkyne in methanol.
-
Oxidation and Cycloaddition: Add PIFA to the solution and stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the isoxazole product.
| Alkyne | Oxidant | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | NaOCl | DCM | 12 h | High | (Adapted from[4]) |
| Various | PIFA | MeOH | < 1 h | Good to Excellent | (Adapted from[5]) |
III. Beckmann Rearrangement of this compound
The Beckmann rearrangement provides a pathway to convert oximes into amides. In the case of aldoximes like this compound, this rearrangement can lead to the formation of 2-nitrobenzamide. This amide can be a valuable intermediate, for instance, in the synthesis of 2-aminobenzonitrile.[6]
Mechanism of the Beckmann Rearrangement
The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the amide.[7][8]
Caption: Beckmann rearrangement of this compound.
Protocol 4: Synthesis of 2-Nitrobenzamide via Beckmann Rearrangement
Materials:
-
This compound
-
Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Appropriate solvent
Procedure:
-
Reaction Setup: Dissolve or suspend this compound in a suitable solvent.
-
Acid Catalysis: Carefully add the strong acid catalyst to the reaction mixture, often at a controlled temperature.
-
Reaction: The reaction mixture is typically heated to promote the rearrangement. The progress can be monitored by TLC.
-
Work-up and Isolation: The reaction is quenched by pouring it into ice water, which precipitates the 2-nitrobenzamide product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.
IV. Other Potential Applications
Precursor to 2-Aminobenzonitrile
As mentioned, the 2-nitrobenzamide obtained from the Beckmann rearrangement can be dehydrated to 2-nitrobenzonitrile, which can then be reduced to the synthetically useful 2-aminobenzonitrile.[9]
Role in Quinolone Synthesis
While not a direct precursor, the chemistry of this compound is related to the synthesis of quinolines. The domino nitro-reduction Friedländer annulation using 2-nitrobenzaldehydes proceeds via an in-situ generated 2-aminobenzaldehyde.[8] It is conceivable that under certain reductive conditions, this compound could be converted to an intermediate that participates in similar cyclization reactions to form quinoline derivatives.
Photolabile Protecting Groups
The 2-nitrobenzyl moiety is a well-known photolabile protecting group.[4] While this application is more commonly associated with 2-nitrobenzyl alcohols and ethers, the underlying photochemistry could potentially be exploited with derivatives of this compound, allowing for the light-induced release of a protected molecule.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its ability to serve as a stable precursor to the highly reactive 2-nitrobenzonitrile oxide makes it indispensable for the construction of isoxazole-containing molecules, many of which are of significant interest in medicinal chemistry. Furthermore, the potential for this compound to undergo the Beckmann rearrangement opens up alternative synthetic routes to other important nitrogen-containing heterocycles and functional groups. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate the broader application of this compound in both academic and industrial research settings.
References
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Beckmann Rearrangement. Master Organic Chemistry.
- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem. [URL: not available]
-
Beckmann rearrangement. Wikipedia.
- Beckmann Rearrangement. Alfa Chemistry. [URL: not available]
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [URL: not available]
-
Method of 2-aminobenzonitrile synthesis. Google Patents.
- Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis. Benchchem. [URL: not available]
- Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement. Benchchem. [URL: not available]
- 2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. [URL: not available]
- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany. [URL: not available]
- A Comparative Guide to the Synthesis of 2 - Benchchem. [URL: not available]
- An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-nitrobenzaldehyde. Benchchem. [URL: not available]
- 1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides.
- Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc. [URL: not available]
-
2-Aminobenzonitrile. ResearchGate.
-
Process for the preparation of 2-nitrobenzaldehyde. Google Patents.
- A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Benchchem. [URL: not available]
- Nitrite sulphides. Part 10. Intramolecular 1,3-dipolar cycloadditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: not available]
- Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. Benchchem. [URL: not available]
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook. [URL: not available]
- 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. [URL: not available]
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [URL: not available]
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
- Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applic
-
This compound. PubChem.
-
Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. ResearchGate.
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. CORE. [URL: not available]
- Beckmann Rearrangement. Chemistry Steps. [URL: not available]
- (E)-2-nitrobenzaldehyde oxime. Stenutz. [URL: not available]
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Application Note & Protocols: 2-Nitrobenzaldoxime as a Versatile Precursor for Nitrogen-Containing Heterocycles
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-nitrobenzaldoxime as a strategic starting material for the synthesis of valuable nitrogen-containing heterocyclic scaffolds. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.
The Strategic Advantage of this compound
Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The synthetic value of this compound lies in the unique ortho-positioning of its two key functional groups: the nitro group and the aldoxime. This specific arrangement facilitates a range of intramolecular cyclization reactions, making it a powerful and atom-economical precursor.
The primary modes of reactivity involve:
-
Reductive Transformation of the Nitro Group: The nitro group can be selectively reduced through various intermediates (nitroso, hydroxylamino) to a primary amine.[4] Each of these intermediates presents an opportunity for the neighboring oxime group to engage in intramolecular cyclization.
-
Reactivity of the Oxime Moiety: The oxime can act as a nucleophile, undergo rearrangements (e.g., Beckmann rearrangement), or participate in cycloaddition reactions, often triggered by a transformation in the nitro group.[5]
This dual functionality allows for the controlled synthesis of diverse heterocyclic systems from a single, readily accessible precursor.
Caption: Key functional groups of this compound and its primary synthetic pathways.
Major Synthetic Pathways & Mechanisms
The versatility of this compound allows for its conversion into several distinct heterocyclic families. Below, we explore the most significant synthetic transformations.
Reductive Cyclization to Anthranils (2,1-Benzisoxazoles)
This is one of the most direct applications of this compound. The reaction proceeds via a partial reduction of the nitro group, which creates a highly electrophilic intermediate that is immediately trapped by the nucleophilic oxime oxygen.
Causality & Mechanism: The choice of reducing agent is critical. Strong reducing agents that convert the nitro group directly to an amine will favor other reaction pathways. Milder conditions, often using metals like zinc or tin in a slightly acidic or neutral medium, are ideal as they favor the formation of nitroso or hydroxylamine intermediates.[6] The subsequent intramolecular cyclization is rapid, driven by the formation of a stable five-membered heterocyclic ring.
Caption: Mechanism for the reductive cyclization of this compound to anthranil.
Oxidative Cyclization to Benzofuroxans
In contrast to reductive methods, this compound can undergo an intramolecular oxidative cyclization (dehydration) to form benzofuroxan, also known as benzo[c][4][7][8]oxadiazole 1-oxide. Benzofuroxans are valuable scaffolds in medicinal chemistry, often acting as nitric oxide (NO) donors.[9]
Causality & Mechanism: This transformation does not require an external reducing or oxidizing agent but is typically promoted by strong dehydrating agents, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The reaction involves the elimination of a water molecule, with the oxygen atoms from both the nitro and oxime groups forming the new heterocyclic ring. This method provides a safer alternative to syntheses that might involve azide substrates.[7]
Caption: Pathway for the oxidative cyclization of this compound to benzofuroxan.
Synthesis of Quinazolines via Reductive Cyclization and Condensation
While less direct, this compound can serve as a precursor to quinazolines, a class of heterocycles with significant pharmacological importance.[10][11] This multi-step, one-pot synthesis showcases the versatility of the starting material.
Causality & Mechanism: The process begins with the complete reduction of the nitro group to an amine, forming 2-aminobenzaldoxime. This intermediate is not isolated. In the presence of an aldehyde, the newly formed aniline nitrogen condenses to form an imine, while the oxime may be hydrolyzed back to an aldehyde or participate in the cyclization. A subsequent intramolecular cyclization and aromatization (often via oxidation by air or a mild oxidant) yields the final quinazoline product. The choice of a robust reducing agent (e.g., catalytic hydrogenation, Fe/AcOH) is key to forming the initial 2-amino intermediate.[12]
Caption: Multi-step synthesis of quinazolines from this compound.
Experimental Protocols and Data
The following protocols are designed to be self-validating through clear checkpoints and monitoring steps. They represent robust starting points for laboratory synthesis.
Data Summary: Conditions and Products
| Entry | Target Heterocycle | Key Reagents | Solvent | Temp. | Typical Yield | Reference Insight |
| 1 | Anthranil | Zn dust, Allyl bromide | MeOH | Room Temp. | 90-96% | Mild conditions, high yield for the analogous aldehyde.[6] |
| 2 | Benzofuroxan | Conc. H₂SO₄ or PPA | Neat | 80-100 °C | 75-85% | Standard dehydration/cyclization of ortho-nitro precursors.[7] |
| 3 | 2-Phenylquinazoline | Fe powder, AcOH, Benzaldehyde | Ethanol | Reflux | 60-75% | One-pot reductive cyclization/condensation.[12] |
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of heterocycles.[13]
Protocol 1: Synthesis of Anthranil (2,1-Benzisoxazole)
This protocol is adapted from a highly efficient method for the reductive cyclization of the corresponding aldehyde.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Zinc dust (5.0 equiv)
-
Allyl bromide (2.5 equiv)
-
Methanol (MeOH), deoxygenated
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous NH₄Cl solution
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and deoxygenated methanol.
-
Stir the solution to achieve suspension/dissolution. Add zinc dust (5.0 equiv).
-
Add allyl bromide (2.5 equiv) dropwise to the stirred suspension at room temperature.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion (typically 8-10 hours).
-
Once the reaction is complete, filter the solid residue (excess zinc) through a pad of Celite and wash with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Work-up and Purification:
-
Redissolve the crude residue in dichloromethane (CH₂Cl₂).
-
Wash the organic layer with 10% aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography to yield pure anthranil.
-
Protocol 2: Synthesis of Benzofuroxan
-
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water
-
-
Procedure:
-
Caution: This reaction should be performed in a fume hood with appropriate personal protective equipment.
-
In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (approx. 10 mL per gram of starting material) in an ice bath.
-
Slowly and portion-wise, add this compound to the cold, stirred acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Self-Validation: The reaction progress can be monitored by carefully taking a small aliquot, quenching it in ice-water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
-
Work-up and Purification:
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure benzofuroxan.
-
References
-
G. A. Gazieva, A. A. Pavlov, & N. N. Makhova. (2023). Recent progress in synthesis and application of furoxan. RSC Advances. [Link]
-
ResearchGate. (2019). Synthesis of nitrogen-containing heterocycles by [3 + 2] cycloaddition. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
H. J. Ha, Y. G. Ahn, & G. S. Lee. (1999). Reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust. HETEROCYCLES, Vol. 51, No. 8. [Link]
-
L. He, H. Nie, G. Qiu, Y. Gao, & J. Wu. (2014). 2-Alkynylbenzaldoxime: a versatile building block for the generation of N-heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
P. K. R. Kumar, et al. (2010). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Molecules. [Link]
-
S. Wang, et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. [Link]
-
ResearchGate. (2018). Riedel method for quinazoline synthesis from o-nitrobenzaldehyde. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis of furoxan and benzofuroxan derivatives. ResearchGate. [Link]
-
Y. Wang, et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]
-
Y. Liu, et al. (2021). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2014). Benzofuroxan and Furoxan. Chemistry and Biology. ResearchGate. [Link]
-
ResearchGate. (2020). New strategies for the synthesis of quinazolines. ResearchGate. [Link]
-
Y. Wang, et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]
-
MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. PharmaChem. [Link]
-
S. A. Galkina, et al. (2021). Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
S. Khan, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
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Application Note: Dual Utility of 2-Nitrobenzaldoxime in Therapeutic Oligonucleotide and Small Molecule API Synthesis
Target Audience: Process Chemists, RNA Therapeutics Researchers, and Small Molecule Drug Developers.
Executive Summary
The transition from discovery to scalable pharmaceutical manufacturing requires reagents that operate with absolute chemoselectivity and high atom economy. syn-2-Nitrobenzaldoxime (CAS: 4836-00-4) is a highly specialized, dual-purpose reagent with two primary applications in drug development. In biopharmaceutical synthesis , its oximate conjugate base acts as a highly selective "super-nucleophile" for deprotecting aryl ester linkages in phosphotriester oligonucleotide synthesis[1]. In small molecule API manufacturing , it serves as a robust precursor for the solvent-free dehydration into substituted 2-nitrobenzonitriles—the core intermediates for blockbuster quinazoline-based oncology drugs like Gefitinib and Erlotinib[2][3].
This technical guide defines the mechanistic causality, operational protocols, and downstream validations for applying 2-nitrobenzaldoxime across both paradigms.
Application A: Selective Unblocking in Oligonucleotide Synthesis
Mechanistic Causality: The Alpha-Effect
In the phosphotriester approach to synthesizing oligonucleotides, the internucleotidic phosphate linkages are typically protected by aryl groups (e.g., o-chlorophenyl). Removing these groups without causing destructive internucleotide chain cleavage (backbone scission) is a critical challenge.
syn-2-Nitrobenzaldoxime solves this through the alpha-effect . The adjacent lone pair of electrons on the oxime nitrogen enhances the nucleophilicity of the oxygen anion (oximate). When reacted with N1,N1,N3,N3-tetramethylguanidine (TMG), the resulting conjugate oximate base is highly reactive toward the electrophilic phosphorus center of the protected triester[1][4]. Due to optimal stereoelectronic parameters and steric hindrance around the 2-nitro position, syn-2-nitrobenzaldoximate attacks the aryl phosphate exclusively, resulting in an unblocking rate up to 4 times faster than its 4-nitro isomer, while restricting internucleotide cleavage to <0.1%[1].
Fig 1: Mechanism of oximate-mediated chemoselective deprotection of oligonucleotides.
Quantitative Deprotection Kinetics
The selection of the specific isomer and leaving group fundamentally impacts yield and synthesis time.
Table 1: Relative Reaction Kinetics of Oximate Ions on Oligonucleotide Aryl Esters [1]
| Oximate Reagent | Aryl Protecting Group | Relative Unblocking Rate | Internucleotide Cleavage Risk |
| syn-2-Nitrobenzaldoxime | o-Chlorophenyl | Fastest (Baseline 1.0) | < 0.1% (Negligible) |
| syn-2-Nitrobenzaldoxime | p-Chlorophenyl | 0.62x | < 0.1% |
| 4-Nitrobenzaldoxime | o-Chlorophenyl | 0.25x | Moderate |
| syn-2-Nitrobenzaldoxime | Phenyl | 0.04x | Low |
Protocol: Phosphotriester Deprotection
System Rationale: This protocol utilizes a self-validating organic-aqueous solvent system that keeps both the hydrophobic fully-protected oligonucleotide and the highly polar oximate salts in solution.
Reagents & Equipment:
-
syn-2-Nitrobenzaldoxime (≥98% purity, thoroughly dried).
-
N1,N1,N3,N3-Tetramethylguanidine (TMG).
-
1:1 (v/v) Dioxane-Water mixture.
-
Protected oligonucleotide (e.g., tetranucleoside triphosphate).
Step-by-Step Methodology:
-
Oximate Preparation: Dissolve 10 equivalents (relative to phosphate linkages) of syn-2-nitrobenzaldoxime in a minimal volume of dry dioxane. Slowly add 9.5 equivalents of TMG under an inert argon atmosphere at 20°C. Stir for 10 minutes to form the tetramethylguanidinium oximate salt[4].
-
Unblocking Reaction: Dissolve the aryl-protected oligonucleotide in the 1:1 dioxane-water mixture to achieve a target concentration of 0.05 M. Introduce the pre-formed oximate salt solution dropwise.
-
In-Process Control: Monitor the reaction via reversed-phase HPLC (C18 column, TEAA/Acetonitrile gradient). Complete consumption of the fully protected starting material should occur within 2–4 hours.
-
Quenching & Precipitation: Terminate the reaction by cooling to 4°C and neutralizing with a dilute sodium acetate buffer (pH 4.0). Precipitate the crude deprotected oligonucleotide using cold absolute ethanol.
-
Validation: Centrifuge and perform enzymatic digestion assays combined with mass spectrometry (MALDI-TOF) to verify absolute sequence fidelity and confirm the absence of chain cleavage side reactions[1][4].
Application B: Dehydration to 2-Nitrobenzonitrile for Quinazoline APIs
Mechanistic Causality: Solvent-Free Nitrile Synthesis
Beyond biopolymers, syn-2-nitrobenzaldoxime acts as a direct molecular precursor to 2-nitrobenzonitrile. 2-Nitrobenzonitriles are core functional scaffolds required to synthesize quinazolin-4(3H)-ones[3]. The conventional conversion of aldoximes to nitriles often requires harsh, corrosive reagents (e.g., POCl3, SOCl2) which degrade complex substituent groups (like morpholinyl or methoxy networks) attached to the aromatic ring[2].
The use of Stannic Chloride (SnCl4) under solvent-free conditions provides a highly atom-efficient, Lewis acid-mediated dehydration pathway. The SnCl4 coordinates with the oxime oxygen, polarizing the N-O bond and facilitating the elimination of water, driven thermally[2].
Fig 2: Synthetic pathway from this compound to quinazoline oncology APIs.
Conversion Metrics
Substituent electronics drastically affect the dehydration timeline. Electron-withdrawing groups (like the nitro group at the ortho position) significantly accelerate the process.
Table 2: Dehydration of Substituted Aldoximes utilizing SnCl4 [2]
| Aldoxime Substrate | Dehydrating Agent / Condition | Reaction Time | Isolated Yield (%) | Melting Point (°C) |
| This compound | SnCl4 / Solvent-Free / 80°C | 25 min | 90% | 108–110 |
| 4-Nitrobenzaldoxime | SnCl4 / Solvent-Free / 80°C | 30 min | 92% | 146–147 |
| 3-Nitrobenzaldoxime | SnCl4 / Solvent-Free / 80°C | 30 min | 94% | 115–117 |
Protocol: Synthesis of 2-Nitrobenzonitrile & Downstream API Elaboration
System Rationale: A solvent-free cascade prevents the competitive solvation of Lewis acidic catalytic sites, ensuring rapid turnover and enabling simple aqueous alkaline workup.
Reagents & Equipment:
-
This compound (5 mmol).
-
Stannic chloride (SnCl4, 5 mmol, handled under dry conditions).
-
10% NaOH aqueous solution.
-
Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
-
Dehydration: In a dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, charge 5 mmol of this compound[2].
-
Reagent Addition: Slowly add 1.3 g (5 mmol) of anhydrous SnCl4.
-
Thermal Activation: Heat the solvent-free reaction mixture to 80–90°C with constant, vigorous stirring[2].
-
In-Process Control: Monitor conversion using TLC (Mobile phase: Ethyl acetate:Hexane, 1:9). Complete disappearance of the oxime spot typically occurs around 25 minutes[2].
-
Workup & Isolation: Cool the reaction matrix to ambient temperature. Dissolve the resulting semi-solid in hot distilled water. Basify the solution to pH 9-10 using cold 10% NaOH to precipitate tin oxide complexes.
-
Extraction: Extract the alkaline aqueous layer with CH2Cl2 (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under vacuum to yield crude 2-nitrobenzonitrile. Recrystallize from ethanol to achieve ~90% final yield[2].
-
Downstream Translation: The purified 2-nitrobenzonitrile can subsequently be subjected to one-pot reduction (using hydrazine hydrate/ferric chloride) and formylation/cyclization (using HCl/HCOOH) at 90-130°C to construct the quinazolin-4(3H)-one core—the structural foundation for Gefitinib and Erlotinib[3].
References
-
Ali, S.L., et al. "EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4." Sphinx Knowledge House. Available at:[Link]
-
Reese, C. B., and Zard, L. "Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters." Nucleic Acids Research, 9(18), 1981, 4611-4626. Available at:[Link]
-
Sakthivel, K., et al. "The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides." National Institutes of Health. Available at:[Link]
-
Venkateswarlu, P., et al. "ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE." CLOCKSS. Available at: [Link]
Sources
- 1. Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Identification of 2-Nitrobenzaldoxime and Synthesis Byproducts
Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Analytical Chemistry, Process Organic Chemistry
Executive Summary & Analytical Challenges
2-Nitrobenzaldoxime is a critical highly-functionalized intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and energetic materials[1]. However, analyzing the purity of benzaldoximes and profiling their synthetic byproducts via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant technical paradox.
The fundamental problem lies in the thermodynamic instability of the oxime functional group under the extreme temperatures of a GC split/splitless inlet. When exposed to temperatures exceeding 200°C, underivatized this compound undergoes spontaneous thermal dehydration, shedding a water molecule to form 2-nitrobenzonitrile. This hardware-induced degradation makes it impossible via direct injection to accurately differentiate between 2-nitrobenzonitrile formed as a genuine chemical byproduct during synthesis versus the nitrile generated as a false positive within the instrument itself[2].
This protocol resolves this ambiguity by establishing a robust, self-validating derivatization methodology. By converting the labile oxime into a thermally stable O-trimethylsilyl (TMS) oxime ether prior to GC-MS analysis, we prevent inlet dehydration and enable true quantitative characterization of the reaction mixture[2].
Mechanistic Insight: Impurity Profiling
Understanding the etiology of impurities is essential for method development. The synthesis of this compound typically involves the condensation of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The predominant impurities in this reaction cascade include[3]:
-
Unreacted 2-Nitrobenzaldehyde: The primary impurity if the oximation reaction fails to reach 100% conversion.
-
2-Nitrobenzonitrile: A genuine dehydration byproduct that forms if the reaction is conducted at elevated temperatures or aggressively dried under acidic conditions.
-
Isomeric Species (syn- and anti- isomers): this compound intrinsically exists as both syn and anti geometric isomers due to the restricted rotation around the C=N bond. Both isomers will chromatographically resolve under high-efficiency capillary GC conditions.
-
Positional Isomers: If the precursor 2-nitrobenzaldehyde contains trace amounts of 3- or 4-nitrobenzaldehyde, their corresponding oximes will propagate into the final product.
Fig 1: Reaction pathways leading to the formation of this compound and its common byproducts.
The Self-Validating Protocol Design
A rigorous analytical protocol must prove its own efficacy. To validate that your inlet is destroying underivatized oximes, this method introduces a built-in Control Validation Step .
By running a dual-pathway preparation—injecting both an underivatized and a derivatized aliquot of a high-purity standard—the scientist can quantify the exact baseline thermal dehydration rate of the specific GC-MS hardware being used.
Fig 2: Analytical logic flow demonstrating the necessity of the silylation step to avoid false positives.
Reagents & Step-by-Step Sample Preparation
Reagents Required
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Ethyl Acetate (GC Grade, stored over molecular sieves)
-
This compound analytical standard (for control validation)
Sample Preparation Workflow
-
Sample Dilution: Accurately weigh ~5.0 mg of the crude this compound synthesis mixture into a 2.0 mL glass vial.
-
Solvation: Dissolve the solid entirely in 1.0 mL of anhydrous pyridine.
-
Aliquotting: Transfer 100 µL of this sample solution to a 1.5 mL amber glass GC vial equipped with a micro-insert.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap to exclude ambient moisture[2].
-
Incubation: Vortex the vial for 10 seconds. Place the vial in a heating block at 60°C for 30 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature (approx. 5 minutes).
-
Self-Validation Control Prep: Repeat Steps 1-2 using a 99% pure this compound standard. Split this into two vials: Vial A receives derivatization (Steps 4-6). Vial B is simply diluted with an additional 100 µL of pyridine (Underivatized Control).
Causality Note: The 1% TMCS acts as a catalyst, rapidly driving the silylation of sterically hindered hydroxyl groups in the syn-isomer of the oxime.
GC-MS Instrumental Method
Configure the GC-MS system strictly according to the optimized parameters summarized below to ensure complete elution and high-resolution separation of the geometric isomers.
Table 1: GC-MS Hardware & Acquisition Parameters
| Module | Parameter | Setting |
| Column | Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) |
| Dimensions | 30 m × 0.25 mm I.D. × 0.25 µm film thickness | |
| Inlet | Temperature | 250°C |
| Injection Mode | Split (Ratio 20:1) to prevent column overloading | |
| Injection Volume | 1.0 µL | |
| Carrier Gas | Type / Flow | Ultra-high purity Helium / 1.0 mL/min (Constant Flow) |
| Oven | Initial | 80°C (Hold for 1.0 min) |
| Ramp | 15°C/min up to 280°C | |
| Final | 280°C (Hold for 5.0 min) | |
| Detector (MS) | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Temperatures | Transfer Line: 280°C / Source: 230°C / Quadrupole: 150°C | |
| Scan Range | m/z 40 to 350 (Full Scan Mode) |
Data Analysis & Spectral Interpretation
Upon sequence completion, interrogate the chromatograms. First, check your Self-Validation Controls . If Vial B (Underivatized Control) exhibits a prominent peak for 2-nitrobenzonitrile that is absent or severely reduced in Vial A (Derivatized Control), the causal link between inlet heat and degradation is proven for your hardware, validating your sample data.
Retention Time & Fragmentation Mapping
Analyze the derivatized sample chromatogram using the target and qualifier ions listed in Table 2.
Table 2: Analyte Retention Data & Diagnostic Mass Fragments
| Analyte | Expected RT (min)* | Base Peak (m/z) | Target/Qualifier Ions (m/z) | Analytical Context |
| 2-Nitrobenzonitrile | ~ 7.4 | 148 | 148 (M⁺), 102, 76 | Endogenous synthesis byproduct (dehydration) |
| 2-Nitrobenzaldehyde | ~ 7.9 | 151 | 151 (M⁺), 77, 51 | Unreacted starting material |
| syn-2-Nitrobenzaldoxime TMS | ~ 10.2 | 73 | 238 (M⁺), 223, 147 | Derivatized target product (geometric isomer) |
| anti-2-Nitrobenzaldoxime TMS | ~ 10.6 | 73 | 238 (M⁺), 223, 147 | Derivatized target product (geometric isomer) |
| 2-Nitrobenzoic Acid TMS | ~ 11.8 | 73 | 239 (M⁺), 224, 150 | Trace oxidation byproduct |
*Note: Absolute retention times may shift depending on carrier gas linear velocity, column trimming, and precise phase thickness. Confirm relative elution order.
Interpretation of the Silylated Oxime Spectra
The O-TMS derivatives of both the syn- and anti- forms of this compound yield a molecular ion [M⁺] at m/z 238.
-
The omnipresent base peak at m/z 73 corresponds to the trimethylsilyl [Si(CH₃)₃]⁺ cleavage.
-
The diagnostic fragment at m/z 223 represents the loss of a single methyl radical [M - CH₃]⁺ from the TMS group.
-
The separation of the syn and anti isomers occurs because the differing spatial orientation of the bulky -O-TMS group relative to the nitro ring alters the molecule's overall dipole moment and phase interaction.
References
-
[3] BenchChem Tech Support. Common impurities in 3-Nitrobenzaldoxime and their removal. Benchchem. Available at:
-
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 96097, this compound. PubChem - NIH. Available at:
-
[2] Phillipou, G., & Poulos, A. (1978). Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. Chemistry and Physics of Lipids, 22(1), 51–54. Sci-Hub. Available at:
Sources
Application Notes & Protocols: The 2-Nitrobenzyl Moiety as a Photolabile Protecting Group in Advanced Chemical Synthesis
Introduction: Harnessing Light for Chemical Control
In the intricate landscape of multi-step chemical synthesis, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations elsewhere in a molecule.[1][2][3] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "caged" compounds, represent a particularly sophisticated class. They offer an exceptional level of control, as the deprotection step is triggered by an external, non-invasive stimulus: light.[4][5]
The ortho-nitrobenzyl (oNB) framework is one of the most widely employed and extensively studied classes of PPGs.[4][6][7][8] Its derivatives, such as those formed from 2-nitrobenzaldehyde and its corresponding oxime, 2-nitrobenzaldoxime, provide a robust platform for the light-mediated release of a wide range of molecules. This guide provides an in-depth exploration of the 2-nitrobenzyl protecting group, detailing its mechanism, applications, and field-proven protocols for its use in protecting alcohols and other functional groups. The principles discussed are broadly applicable to oNB systems, including oxime ethers derived from this compound, which serve as a vehicle for this powerful photochemical functionality.
The Photochemical Deprotection Mechanism
The defining feature of the 2-nitrobenzyl protecting group is its ability to undergo a clean, intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate. This process is initiated by the absorption of a photon, typically in the 350-365 nm range, which is a wavelength that minimizes potential damage to sensitive biological molecules.[5][9]
The accepted mechanism proceeds through several key steps:
-
Photoexcitation: The molecule absorbs a UV photon, promoting the ortho-nitro group to an excited diradical state.[9]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the critical step that initiates the cleavage and forms a transient aci-nitro intermediate.[8][9][10]
-
Rearrangement and Cyclization: The unstable aci-nitro intermediate undergoes rearrangement and cyclization.[10][11]
-
Substrate Release: The cyclic intermediate rapidly decomposes, releasing the protected functional group (e.g., an alcohol) and forming the byproduct, 2-nitrosobenzaldehyde.[5][9]
This elegant mechanism allows for the "uncaging" of a molecule with high spatial and temporal precision, simply by directing a beam of light.[4][5]
Caption: Mechanism of photochemical deprotection of a 2-nitrobenzyl ether.
Application Notes: Strategic Implementation
Rationale for Use
The primary advantage of the 2-nitrobenzyl protecting group is the mildness of its cleavage conditions. Deprotection is achieved without the need for harsh acids, bases, or reducing agents, making it orthogonal to many other common protecting groups and compatible with sensitive substrates often found in drug development and chemical biology.[1][4][12] This light-triggered release is invaluable for:
-
Spatio-temporal Control: Activating bioactive molecules at a specific time and location within a biological system.[4]
-
Photo-triggered Drug Delivery: Designing prodrugs that release their active form only at the target site, minimizing systemic toxicity.[5]
-
Advanced Materials Science: Fabricating photoresponsive polymers and surfaces.[7]
Scope and Considerations
The oNB group is versatile and can be used to protect a variety of functionalities, including alcohols, phenols, amines, carboxylic acids, and phosphates.[8][9] However, researchers must consider several factors:
-
Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can sometimes react with other species in the system or absorb light, which may affect reaction efficiency.[9]
-
Quantum Yield: The efficiency of the photocleavage, known as the quantum yield, is influenced by the nature of the leaving group and substitution patterns on the aromatic ring.[7][11][13] For instance, studies have shown that the acidity of the leaving group can correlate with the photolysis rate.[7]
-
Solvent Choice: The solvent must be transparent at the irradiation wavelength and should not interfere with the photochemical process. Acetonitrile, methanol, and buffered aqueous solutions are common choices.[5]
| Parameter | Typical Value / Condition | Notes |
| Excitation Wavelength | 350 - 365 nm | Minimizes phototoxicity in biological applications. |
| Typical Solvents | Acetonitrile, Methanol, Dichloromethane, Buffered Aqueous Solutions | Must be UV-transparent at the excitation wavelength. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Varies significantly with substrate and ring substitution.[5][13] |
| Compatibility | Stable to many acidic, basic, and reductive/oxidative conditions. | Orthogonal to silyl ethers, acetates, and many other common protecting groups.[14] |
Table 1: Key Properties and Conditions for 2-Nitrobenzyl Protecting Groups.
Detailed Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with a 2-Nitrobenzyl Group
This protocol describes a general method for the protection of an alcohol using 2-nitrobenzyl bromide via a Williamson ether synthesis. This is a foundational technique for installing the oNB photolabile group.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Nitrobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the alcohol substrate (1.0 eq). Dissolve it in a minimal amount of anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile. The reaction generates H₂ gas and must be performed with caution.
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of 2-nitrobenzyl bromide (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Photochemical Deprotection (Uncaging) of a 2-Nitrobenzyl Ether
This protocol details a self-validating system for the light-induced cleavage of the oNB protecting group.
Materials & Equipment:
-
2-Nitrobenzyl-protected substrate
-
UV-transparent solvent (e.g., HPLC-grade acetonitrile)
-
Quartz reaction vessel or cuvette (Causality: Standard borosilicate glass absorbs UV light in the required range, preventing the reaction. Quartz is transparent to these wavelengths.)
-
UV lamp (e.g., medium-pressure mercury lamp) with a filter (e.g., Pyrex to cut off wavelengths <300 nm) or a 365 nm LED array.
-
Stir plate
-
TLC or HPLC system for monitoring
Procedure:
-
Solution Preparation: Dissolve the 2-nitrobenzyl-protected compound in the chosen UV-transparent solvent in the quartz reaction vessel. The concentration should be low enough to ensure good light penetration (typically 1-10 mM).
-
Irradiation Setup: Place the quartz vessel on a stir plate and ensure continuous stirring to maintain a homogenous solution. Position the UV light source at a fixed distance from the vessel. If using a high-power lamp, a cooling system (e.g., a water bath or cooling fan) may be necessary to maintain a constant temperature.
-
Photolysis: Irradiate the solution. The required time will depend on the substrate's quantum yield, concentration, and the intensity of the light source.
-
Reaction Monitoring: At set time intervals, withdraw small aliquots from the reaction mixture and analyze by TLC or HPLC. Monitor the disappearance of the starting material and the appearance of the deprotected product and the 2-nitrosobenzaldehyde byproduct.
-
Work-up and Isolation: Once the reaction is complete (as determined by monitoring), transfer the solution to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired deprotected alcohol and the 2-nitrosobenzaldehyde byproduct. Purify the desired product via flash column chromatography, recrystallization, or another suitable method.
Caption: A typical experimental workflow for photochemical deprotection.
References
- Papageorgiou, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
- Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC.
- Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega.
- Givens, R. S., et al. (n.d.). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
- Winnik, F. M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound | C7H6N2O3 | CID 96097 - PubChem.
- Fukuyama, T., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
- BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde.
- Glen Research. (n.d.). Deprotection Guide.
- ResearchGate. (n.d.). Rates for the photochemical cleavage of the partent 2-nitrobenzyl group....
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2025). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals....
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- PubMed. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BenchChem. (n.d.). Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-Nitrobenzaldoxime in Materials Science and Polymer Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Molecule
2-Nitrobenzaldoxime, a derivative of the well-known 2-nitrobenzaldehyde, stands as a molecule of significant, yet largely untapped, potential in the realms of materials science and polymer chemistry. While its direct application as a monomer in polymerization is not extensively documented in current literature, its inherent chemical functionalities—the photo-labile 2-nitrobenzyl group and the reactive oxime moiety—provide a fertile ground for the design of novel smart materials and functional polymers. This guide will delve into the prospective applications of this compound, drawing upon the established chemistry of its precursor and related compounds to propose innovative research directions and detailed experimental protocols. We will explore its potential in creating photo-responsive polymers, advanced coatings, and controlled-release systems, offering a scientifically grounded roadmap for future investigations.
Part 1: Foundational Chemistry of this compound
A thorough understanding of the synthesis and chemical properties of this compound is paramount to harnessing its capabilities in material design.
Synthesis of this compound
The synthesis of this compound is a straightforward and well-established oximation reaction, proceeding from its parent aldehyde, 2-nitrobenzaldehyde. This reaction involves the condensation of the aldehyde with hydroxylamine, typically in the presence of a mild base to neutralize the hydrochloride salt of hydroxylamine and liberate the more nucleophilic free hydroxylamine.[1][2]
Reaction Scheme:
Figure 1: Synthesis of this compoundTable 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 42-44 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~159 (decomposes) |
| This compound | C₇H₆N₂O₃ | 166.13 | 96-99 |
Key Functional Groups and Their Reactivity
-
The 2-Nitrobenzyl Moiety: A Gateway to Photo-Responsiveness The defining feature of this compound for materials science is the 2-nitrobenzyl group. This moiety is a classic photolabile protecting group, often referred to as a "caging" group.[3][4] Upon irradiation with UV light (typically around 350-365 nm), it undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O or C-N bond.[5][6] This "uncaging" mechanism can be exploited to trigger a variety of responses in a material, such as degradation, a change in solubility, or the release of an encapsulated molecule.
-
The Oxime Group: A Handle for Polymerization and Functionalization The oxime group (-CH=NOH) presents a versatile reaction site. The hydroxyl group can participate in condensation polymerizations, for example, with isocyanates to form polyurethanes. Furthermore, the nitrogen atom and the double bond can be involved in various other chemical transformations, opening avenues for grafting this compound onto existing polymer backbones or for its use in the synthesis of novel polymer architectures.
Part 2: Prospective Application in Photo-Responsive and Photodegradable Polymers
The photocleavable nature of the 2-nitrobenzyl group within this compound makes it an exciting candidate for the development of photo-responsive and photodegradable polymers. Such materials have applications in photolithography, controlled-release systems, and smart coatings.
Conceptual Framework
By incorporating this compound into a polymer backbone, either as a monomer or as a pendant group, the resulting material would inherit the photo-labile properties of the 2-nitrobenzyl moiety. Upon exposure to UV light, the polymer chains would undergo scission at the points where the this compound units are located, leading to a decrease in molecular weight and a change in the material's physical and chemical properties. This could be used to create positive-tone photoresists, where the exposed regions become more soluble, or to design materials that degrade in a controlled manner upon light exposure.
Proposed Research Protocol: Synthesis of a Photodegradable Polyurethane
This protocol outlines a hypothetical, yet scientifically plausible, approach to synthesizing a photodegradable polyurethane using this compound as a diol monomer.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) or another suitable diisocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a known molar amount of this compound in anhydrous DMF.
-
Initiation of Polymerization: Add a catalytic amount of DBTDL to the stirred solution. Slowly add an equimolar amount of the diisocyanate dropwise to the reaction mixture at room temperature.
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as diethyl ether.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum at a moderate temperature.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the presence of the nitro group (asymmetric and symmetric stretching around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).
-
¹H NMR Spectroscopy: To verify the polymer structure by identifying the characteristic peaks of the monomer units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7][8][9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Workflow for Synthesis and Characterization
Figure 2: Workflow for Polyurethane Synthesis and Characterization
Part 3: Potential in Smart Coatings and Controlled-Release Systems
The ability to trigger a chemical change with light makes this compound-containing polymers highly suitable for smart coatings and controlled-release applications.
Smart Coatings with Photo-Triggered Properties
A coating incorporating a polymer functionalized with this compound could exhibit on-demand changes in its properties. For instance, a hydrophobic coating could be rendered more hydrophilic upon UV exposure, as the cleavage of the 2-nitrobenzyl group could expose more polar functional groups. This could be useful for creating self-cleaning surfaces or for modulating cell adhesion in biomedical applications.
Controlled-Release Systems
This compound can be used to "cage" therapeutic agents or other molecules of interest within a polymer matrix.[10][11][12][13][14] The molecule to be released could be attached to the polymer via a linker that is cleaved upon the photolysis of the 2-nitrobenzyl group. This would allow for the precise spatial and temporal control of the release of the active substance, which is highly desirable in drug delivery and other fields.
Proposed Experimental Protocol: Photo-Triggered Release from a Polymer Film
This protocol describes a method to demonstrate the photo-triggered release of a model "drug" from a polymer film containing this compound.
Materials:
-
Photodegradable polymer synthesized as described in Part 2.
-
A model fluorescent dye (e.g., Rhodamine B) to be encapsulated.
-
A suitable solvent for the polymer and dye (e.g., DMF or THF).
-
A petri dish or glass slide for film casting.
-
A UV lamp with a wavelength of ~365 nm.
-
A fluorescence spectrophotometer.
-
Phosphate-buffered saline (PBS) as the release medium.
Experimental Procedure:
-
Preparation of the Polymer-Dye Solution: Dissolve a known amount of the photodegradable polymer and a small amount of the fluorescent dye in the chosen solvent.
-
Film Casting: Pour the solution into a petri dish or onto a glass slide and allow the solvent to evaporate slowly in a controlled environment to form a thin film.
-
Release Study Setup: Place the polymer film in a cuvette containing PBS.
-
Initiation of Release: Expose the film to UV light for a defined period.
-
Monitoring of Release: At regular intervals, take an aliquot of the PBS solution and measure its fluorescence intensity using a spectrophotometer. The increase in fluorescence will correspond to the amount of dye released from the film.
-
Control Experiment: Perform a parallel experiment without UV exposure to quantify any passive diffusion of the dye from the polymer film.
Mechanism of Photo-Triggered Release
Figure 3: Mechanism of Photo-Triggered Release from a Polymer Film
Part 4: Future Directions: Schiff Base and Coordination Polymers
While the photo-responsive applications are the most prominent, the oxime functionality of this compound also opens doors to other classes of polymers.
-
Schiff Base and Poly(azomethine)s: The oxime group can potentially undergo reactions similar to those of primary amines in the formation of Schiff bases.[4][15][16] Further research could explore the condensation of this compound with dialdehydes to form novel poly(azomethine)s with interesting electronic and optical properties.
-
Coordination Polymers: The nitrogen and oxygen atoms of the oxime group can act as a chelating ligand for metal ions.[17] This suggests the possibility of using this compound as a building block for coordination polymers, which have applications in catalysis, gas storage, and sensing.
These areas represent more speculative but exciting avenues for future research that could further expand the utility of this compound in materials science.
Conclusion
This compound is a molecule with a rich chemical potential that is ripe for exploration in materials science and polymer chemistry. While its direct polymerization has yet to be extensively studied, its inherent photo-labile and reactive functionalities provide a clear and compelling basis for the development of a wide range of advanced materials. The proposed applications and research protocols outlined in this guide are intended to serve as a foundation and inspiration for researchers to unlock the full potential of this versatile compound. The synthesis of novel photo-responsive polymers, smart coatings, and controlled-release systems based on this compound represents a promising frontier in the ongoing quest for innovative and functional materials.
References
-
Crescita Therapeutics. (n.d.). Durapeel Technology. Retrieved from [Link]
- Gao, W., et al. (2020).
-
IntechOpen. (2025). Polymer-Based Schiff Bases and Their Applications. Retrieved from [Link]
- Li, M., et al. (2023). Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. Progress in Polymer Science, 146, 101741.
- Majeed, M. S., et al. (2022). Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. Basrah Journal of Science, 40(3), 649-661.
- Patel, B. K., & Patel, M. M. (1988). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 405-411.
- Szymański, W., et al. (2013). Photoresponsive Polymers.
- Tran, T. T. D., & Duan, W. (2019). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug... Pharmaceutics, 11(6), 291.
- Truong, K.-N., et al. (2012). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Bulletin of the Korean Chemical Society, 33(1), 284-288.
- Ueki, T., et al. (2007). Photoresponsive polymer–enzyme switches.
- Vasile, C. (2015). Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar.
- Vasile, C., & Zaikov, G. E. (2006). Environmentally friendly polymers.
- Vo, T. N., et al. (2022). Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials. Frontiers in Bioengineering and Biotechnology, 10, 893323.
- Webb, J. E. (1970). U.S. Patent No. 3,516,970. Washington, DC: U.S.
- Yagci, Y., et al. (2006). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Progress in Polymer Science, 31(12), 1133-1187.
- Zhang, H., et al. (2018). Fabrication of step-by-step drug release system both sensitive to magnetic field and temperature based on layered double hydroxides and PNIPAM. Nanotechnology, 30(5), 055103.
- Zohdy, K. M., et al. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 25(19), 10582.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photoresponsive Polymers - specific polymers [specificpolymers.com]
- 4. Polymer-Based Schiff Bases and Their Applications | IntechOpen [intechopen.com]
- 5. Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blogs.ed.ac.uk [blogs.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. lukasmuenzel.com [lukasmuenzel.com]
- 10. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crodapharma.com [crodapharma.com]
- 12. Frontiers | Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials [frontiersin.org]
- 13. Sci-Hub. Fabrication of step-by-step drug release system both sensitive to magnetic field and temperature based on layered double hydroxides and PNIPAM / Nanotechnology, 2018 [sci-hub.sg]
- 14. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. US3516970A - Direct synthesis of polymeric schiff bases from two amines and two aldehydes - Google Patents [patents.google.com]
- 17. lohtragon.com [lohtragon.com]
Troubleshooting & Optimization
Technical Support Center: 2-Nitrobenzaldoxime Synthesis & Troubleshooting
Welcome to the Official Technical Support Center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I have designed this hub to resolve the most critical bottlenecks encountered during the synthesis and purification of 2-Nitrobenzaldoxime .
Oxime synthesis is a fundamental transformation, but achieving the analytical purity required for downstream pharmacology or structural biology relies entirely on understanding the mechanistic causality of impurity formation. This guide provides a self-validating methodology, mechanistic troubleshooting, and physical data to ensure reproducible success.
Part 1: Reaction Pathway & Causality Dynamics
The synthesis of this compound involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, followed by the elimination of water. While the pathway is straightforward, parasitic side reactions and geometric isomerism dictate the ultimate purity profile[1][2].
Synthesis and impurity formation pathway of this compound.
Part 2: Standardized Self-Validating Protocol
This protocol is engineered to prevent impurity formation by controlling thermodynamic and kinetic variables.
Reagents Required:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.6 eq)
-
Sodium acetate (2.0 eq)
-
Solvent system: Ethanol and Water (4:1 v/v ratio)
Step 1: Nucleophilic Activation Combine 40.0 mmol of 2-nitrobenzaldehyde, 64.0 mmol of hydroxylamine hydrochloride, and 80.0 mmol of sodium acetate in 100 mL of the ethanol/water (4:1) mixture[1].
-
Causality: Hydroxylamine hydrochloride is highly acidic and locked as a salt. Sodium acetate acts as a mild buffer, deprotonating the salt to release the free hydroxylamine nucleophile without creating highly basic conditions that could trigger aldol self-condensation. Ethanol solubilizes the organic aldehyde, while water ensures the inorganic salts remain completely dissolved[1][3].
-
Self-Validation: The heterogeneous mixture will transition into a clear, homogeneous solution upon initial heating.
Step 2: Thermal Condensation (Dehydration) Heat the reaction to a steady reflux (~80 °C) for exactly 1 hour[1].
-
Causality: Heat provides the necessary energy to drive the elimination of water from the intermediate hemiaminal, forming the C=N oxime bond.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC) (e.g., 1:2 EtOAc/Hexane). The reaction is strictly complete when the less-polar starting material spot entirely vanishes.
Step 3: Precipitation and Isolation Remove approximately one-third of the solvent volume under vacuum. Pour the concentrated residual solution over 100 mL of a crushed ice/water mixture.
-
Causality: Slashing the organic solvent fraction and abruptly dropping the temperature destroys the solubility matrix for the oxime, forcing it to violently precipitate[1].
-
Self-Validation: A massive crash-out of white to light-yellow flaky precipitate confirms successful condensation.
Step 4: Purification via Recrystallization Filter the crude solid and wash the filter cake with ice-cold water. Recrystallize the crude mass from boiling benzene[1].
-
Causality: The ice-cold water wash instantly dissolves and removes residual inorganic salts without dissolving the organic product[3]. Benzene serves as an optimal recrystallization solvent; slow cooling excludes geometric isomers (Z-isomer) and structural impurities from entering the reforming crystal lattice[3].
-
Self-Validation: The final product must consist of colorless crystals. Perform a melting point (MP) analysis; a sharp range of 99–101 °C validates absolute purity[1].
Part 3: Quantitative Data on Impurities
Understanding the physical profile of the target compound versus its parasitic byproducts is key for effective separation.
| Compound | Role in Matrix | Molecular Weight ( g/mol ) | Melting Point (°C) | Relative Polarity (TLC / Silica) |
| This compound | Target Product | 166.13[4] | 99–101[1] | High (H-bond donor) |
| 2-Nitrobenzaldehyde | Unreacted Material | 151.12 | 41–44 | Moderate |
| 2-Nitrobenzonitrile | Dehydration Byproduct | 148.12[5] | 108–110 | Low |
| Z-Isomer (Syn) | Geometric Impurity | 166.13[4] | Variable | High (Overlaps w/ target) |
Part 4: Troubleshooting Guides & FAQs
Q1: My crude product is heavily contaminated with 2-nitrobenzonitrile. Why did this form, and how do I prevent it? A1: 2-nitrobenzonitrile is formed via the thermal dehydration of the this compound[2]. This occurs when the reaction is subjected to prolonged, excessive heat or acidic dehydrating conditions (such as extended microwave irradiation or specific catalysis)[6]. Resolution: Strictly adhere to the 1-hour reflux limit. If nitrile contamination is severe, recrystallization may fail due to co-crystallization; column chromatography using a non-polar solvent gradient will easily elute the nitrile first[2].
Q2: I have an oily solid instead of distinct crystals. What is the root cause? A2: Oily consistency is typically caused by three factors: trapped solvent, unreacted starting aldehyde acting as a plasticizer, or a severe mixture of E (anti) and Z (syn) geometric isomers[7]. While the E-isomer is thermodynamically favored, kinetic factors can trap the Z-isomer, depressing the melting point and preventing proper crystallization[7][8]. Resolution: Perform a hot gravity filtration to remove insolubles, then initiate a much slower cooling gradient. You can scratch the inside of the flask with a glass rod to create nucleation sites[3].
Q3: How do I ensure my product is completely free of inorganic salts (NaCl, NaOAc, unreacted NH₂OH)? A3: Inorganic salts possess massive solubility in water but near-zero solubility in organic phases. If your melting point is unusually high or leaves a charred residue, salts are present. Resolution: During the vacuum filtration of the crude product, thoroughly wash the filter cake with multiple small volumes of ice-cold deionized water. Ensure the water is near 0 °C to prevent any solubilization of your oxime product[3].
Q4: The protocol suggests Benzene for recrystallization, but my lab restricts its use due to toxicity. What is a viable alternative? A4: Benzene is cited historically for yielding highly pure crystals[1], but a mixed solvent system is an excellent green alternative. Use an ethanol-water gradient: dissolve the crude oxime in a minimum amount of boiling ethanol, then add hot water dropwise until the solution just becomes permanently cloudy (turbid). Add one final drop of ethanol to clear the solution, then allow it to cool slowly[2][3].
References
-
Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - MDPI, mdpi.com,[Link]
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - ResearchGate, researchgate.net,[Link]
-
Recrystallization - wisc.edu, wisc.edu,[Link]
-
Comparison of rate constants for the Beckmann rearrangement reactions of syn and anti substituted benzaldoxims in perchloric acid - TSI Journals, tsijournals.com,[Link]
-
This compound - the NIST WebBook, nist.gov,[Link]
Sources
- 1. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Optimization of 2-Nitrobenzaldoxime Formation
Welcome to the technical support center for the synthesis of 2-nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
Reaction Overview
The formation of this compound from 2-nitrobenzaldehyde is a condensation reaction with hydroxylamine. This process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime.[1] The reaction is often catalyzed by a mild acid or base and is typically performed in a protic solvent like ethanol.[2]
Reaction Scheme
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction shows a very low yield of this compound. What are the primary factors I should investigate?
A1: Low yields can often be traced back to several key factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent. The optimal pH for oxime ligation is typically between 4 and 5.[3]
-
Solution: If you are using hydroxylamine hydrochloride, a base is necessary to liberate the free, more nucleophilic hydroxylamine.[1][2] Common bases include sodium carbonate, sodium acetate, or pyridine.[1][2] Ensure the base is added in the correct stoichiometric amount to neutralize the hydrochloride salt.[4]
-
-
Reagent Quality: The purity of your starting materials, 2-nitrobenzaldehyde and hydroxylamine hydrochloride, is crucial.
-
Solution: Ensure you are using high-purity reagents. Impurities in the aldehyde can lead to side reactions, while degraded hydroxylamine will be less reactive.
-
-
Moisture Contamination: The presence of excess water can sometimes hinder the reaction.[4]
-
Solution: While the reaction can be run in aqueous ethanol, ensure your starting materials and primary solvent are not unnecessarily wet. Use anhydrous solvents if you continue to face issues.[5]
-
Impurity Formation
Q2: I've isolated my product, but it appears to be impure. What are the likely side products and how can I minimize them?
A2: Impurity formation can significantly lower your final yield and complicate purification. Here are some common impurities and how to address them:
-
Unreacted Starting Material: The most common impurity is unreacted 2-nitrobenzaldehyde.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature as needed.[2]
-
-
Nitrile Formation: Aldoximes can sometimes dehydrate to form the corresponding nitrile (2-nitrobenzonitrile), especially at elevated temperatures.[4][6]
-
Solution: Maintain a controlled reaction temperature. For this specific synthesis, room temperature or gentle heating is usually sufficient.[1] Avoid excessively high temperatures during the reaction and work-up.
-
-
Side Reactions of the Nitro Group: While generally stable under these conditions, the nitro group can be susceptible to reduction in the presence of certain contaminants or conditions.[7][8]
-
Solution: Ensure you are using a clean reaction setup and high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, although it's not always necessary for this specific transformation.[2]
-
Reaction Stalls or is Sluggish
Q3: My reaction seems to have started but then stalled, with both starting material and product visible on the TLC plate for an extended period. What could be the cause?
A3: A stalled reaction can be frustrating. Here are a few potential reasons:
-
Poor Solubility: If either the 2-nitrobenzaldehyde or the hydroxylamine salt is not fully dissolved, the reaction can be slow due to the heterogeneous nature of the mixture.
-
Solution: Ensure vigorous stirring throughout the reaction. You may need to adjust your solvent system. A mixture of ethanol and water is a common choice to dissolve both the organic aldehyde and the inorganic hydroxylamine salt.[1]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a situation where the limiting reagent is consumed, leaving an excess of the other, and halting the reaction.
-
Temperature Too Low: While high temperatures can cause side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier.
-
Solution: If the reaction is proceeding very slowly at room temperature, consider gentle heating to 40-60°C and monitor the progress by TLC.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 2-nitrobenzaldehyde to hydroxylamine hydrochloride?
A1: To drive the reaction to completion, a slight molar excess of hydroxylamine hydrochloride is typically recommended. A common starting point is a 1:1.1 to 1:1.2 molar ratio of 2-nitrobenzaldehyde to hydroxylamine hydrochloride.[1][4]
Q2: Which base is most suitable for this reaction, and in what quantity?
A2: A mild base is used to neutralize the HCl from hydroxylamine hydrochloride, thus generating the free hydroxylamine nucleophile.[1] Sodium carbonate, sodium acetate, and pyridine are all suitable choices.[1][2] The base should be used in a quantity that is at least stoichiometrically equivalent to the hydroxylamine hydrochloride.
Q3: What is a standard work-up and purification procedure for this compound?
A3: A typical work-up involves precipitating the crude product by pouring the reaction mixture into cold water.[1] The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic impurities.[1] For purification, recrystallization from an ethanol-water mixture is often effective.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2][3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the more polar oxime product from the less polar aldehyde starting material. The reaction is considered complete when the spot corresponding to 2-nitrobenzaldehyde is no longer visible.[4]
Q5: What are some key analytical techniques for characterizing the final product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical methods:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=N, N-O).
-
Mass Spectrometry: To determine the molecular weight.[9]
-
-
Chromatography: HPLC or GC-MS can be used to assess the purity of the final product.[10][11]
Experimental Protocols
Standard Synthesis of this compound
This protocol provides a general procedure for the formation of this compound.
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nitrobenzaldehyde in a suitable amount of ethanol.
-
Prepare the Hydroxylamine Solution: In a separate beaker, dissolve 1.1-1.2 equivalents of hydroxylamine hydrochloride and a molar equivalent of sodium carbonate in a minimal amount of an ethanol/water mixture.[1]
-
Combine Reagents: Slowly add the hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).[1]
-
Precipitation and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold deionized water to precipitate the crude product.[1] Collect the solid by vacuum filtration and wash with cold water.[1]
-
Drying: Dry the crude product.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain pure this compound.[1]
Data Presentation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Aldehyde:Hydroxylamine HCl) | 1 : 1.1-1.2 | Ensures complete consumption of the limiting aldehyde.[1][4] |
| Base (e.g., Na2CO3) | 1.0 equivalent (relative to Hydroxylamine HCl) | Neutralizes the HCl to generate the free hydroxylamine.[1] |
| Solvent | Ethanol/Water | Good solubility for both organic and inorganic reagents. |
| Temperature | Room Temperature to 60°C | Balances reaction rate with minimizing side reactions.[2] |
| Reaction Time | 1-4 hours | Typically sufficient for completion, but should be monitored by TLC.[1][4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Oxime Ligation.
- BenchChem. (2025). Optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-nitrobenzaldehyde.
- BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sciencemadness Discussion Board. (2014). Oximes.
- Zarei, A., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.
- ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
- BenchChem. (2024). Comparison of Analytical Methods for the Quantification of 2-Hydroxy-6-nitrobenzaldehyde.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Nitrobenzaldoxime
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of 2-Nitrobenzaldoxime. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of scaling up the synthesis of this important chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your scale-up process is both successful and safe.
The synthesis of this compound from 2-Nitrobenzaldehyde and hydroxylamine is a foundational oximation reaction.[1] While straightforward on a laboratory scale, issues related to reaction control, product isolation, and purity often emerge as the volume increases. This guide addresses these critical scale-up challenges directly.
Core Reaction & Mechanism
The synthesis proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-nitrobenzaldehyde, followed by the elimination of a water molecule to form the oxime. Typically, hydroxylamine is supplied as its hydrochloride salt (NH₂OH·HCl), which requires the use of a base to liberate the more nucleophilic free hydroxylamine.[1]
Reaction Scheme: O₂N-C₆H₄-CHO + NH₂OH·HCl + Base → O₂N-C₆H₄-CH=NOH + Base·HCl + H₂O
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Properties |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 41-48 °C[2] | Starting material; sensitive to light, air, and moisture.[2] |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | ~155 °C (decomposes)[3] | Source of the nucleophile. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 °C | Common, mild base for the reaction. |
| This compound | C₇H₆N₂O₃ | 166.13 | Not specified, but related isomer melts at 121-123 °C.[1] | Final product.[4][5][6] |
Troubleshooting Guide: Common Scale-Up Issues
This section is formatted as a series of questions and answers to address the most common and critical problems encountered during the scale-up synthesis of this compound.
Q1: My reaction is experiencing an uncontrolled temperature spike (exotherm) during reagent addition. Why is this happening and how can I mitigate this on a larger scale?
A1: This is a critical safety and process control issue. The reaction between 2-nitrotoluene (a precursor to the starting material), amyl nitrite, and sodium ethoxide is known to be highly exothermic, highlighting the energetic nature of reactions involving nitroaromatic compounds.[7] The oximation reaction itself, particularly the neutralization of hydroxylamine hydrochloride and its subsequent reaction with the aldehyde, can also release significant heat.
Root Causes:
-
Heat of Reaction: The chemical transformation itself is exothermic.
-
Poor Heat Dissipation: As reactor volume increases, the surface-area-to-volume ratio decreases, making it much harder to remove heat efficiently. What dissipates passively in a 100 mL flask can become a dangerous runaway reaction in a 20 L reactor.
-
Localized Concentration: Adding reagents too quickly creates localized "hot spots" where the reaction rate accelerates uncontrollably.
Solutions for Scale-Up:
-
Controlled Reagent Addition: Switch from manual pouring to a metered addition using a peristaltic or diaphragm pump. Add the base solution or the hydroxylamine solution slowly and sub-surface if possible to ensure rapid mixing and heat distribution.
-
Efficient Cooling: Utilize a jacketed reactor with a circulating coolant (e.g., a glycol/water mixture) maintained at a low temperature. Ensure the cooling system has sufficient capacity to handle the total expected heat output.
-
Dilution: Increasing the solvent volume can act as a heat sink, moderating temperature changes. However, this must be balanced against reactor capacity and downstream processing costs.
-
Reverse Addition: Consider adding the aldehyde solution slowly to the hydroxylamine/base mixture, as this can sometimes help control the reaction rate.
-
Continuous Monitoring: Always have a calibrated temperature probe monitoring the internal reaction temperature, not just the jacket temperature. Set high-temperature alarms and emergency cooling protocols.
Q2: My final yield is significantly lower than in my lab-scale experiments. What are the most likely causes?
A2: A drop in yield upon scale-up is a frequent problem, often attributable to a combination of physical and chemical factors that are less pronounced at the bench.
Root Causes & Solutions:
-
Inefficient Mixing:
-
Problem: Simple magnetic stirring is ineffective in multi-liter vessels, leading to poor mass transfer, incomplete reactions, and localized side reactions.
-
Solution: Employ overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure the entire reaction mass is homogeneous.[8]
-
-
Incomplete Reaction:
-
Problem: Assuming the reaction is complete after a set time, as is often done in small-scale experiments, is unreliable during scale-up.
-
Solution: Implement in-process reaction monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][8] Only proceed to the workup phase once the starting 2-Nitrobenzaldehyde is fully consumed.
-
-
Loss During Workup & Isolation:
-
Problem: Mechanical losses and suboptimal precipitation can account for significant yield reduction.
-
Solution: Optimize the precipitation step by controlling the rate of anti-solvent (e.g., cold water) addition and the final temperature.[1][3] Ensure the product is fully crashed out before filtration. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a substantial amount of product.[1]
-
Q3: I'm struggling with product purification. The crude product is an oil or a sticky solid that is difficult to filter and requires multiple recrystallizations.
A3: This issue points towards problems in the reaction workup and the crystallization process, which require more precise control at scale.
Root Causes & Solutions:
-
Oiling Out:
-
Problem: If the product precipitates from a hot solution above its melting point, it will form an oil instead of crystals. This oil can trap impurities and solidify into an unmanageable mass.
-
Solution: Ensure the precipitation/crystallization process begins at a temperature below the product's melting point. If using an anti-solvent, add it slowly to the cooled reaction mixture with vigorous stirring.
-
-
Suboptimal Crystallization:
-
Problem: Crashing the product out of solution too quickly by adding a large volume of anti-solvent or cooling rapidly leads to the formation of very small, impure crystals that are difficult to filter and wash.
-
Solution: Employ a controlled cooling profile. Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath to promote the growth of larger, purer crystals.[1]
-
-
Inefficient Purification:
-
Problem: The lab-scale recrystallization solvent may not be optimal for larger quantities.
-
Solution: Perform a systematic solvent screen for recrystallization. An ethanol-water mixture is often effective.[1] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists, then allow it to cool slowly.
-
Q4: I am concerned about the thermal stability of this compound, especially during drying. What precautions should I take?
A4: Your concern is well-founded. Nitroaromatic compounds can be thermally sensitive. The starting material, 2-Nitrobenzaldehyde, exhibits autocatalytic decomposition with an onset temperature near 132°C.[9] It is prudent to assume the oxime product has similar or greater sensitivity.
Solutions:
-
Avoid High Temperatures: Do not dry the product in a high-temperature oven. This poses both a quality and a safety risk.
-
Use a Vacuum Oven: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C). The reduced pressure facilitates solvent removal without requiring excessive heat.[1][3]
-
Desiccator Drying: For smaller scale-up batches, drying in a desiccator over a suitable desiccant is also a safe method.
-
Storage: Store the final product in a cool, dark place, protected from light and air, as the precursor aldehyde is known to be sensitive to these conditions.[2]
Experimental Protocol (Benchmark Lab-Scale)
This protocol is provided as a reference. Modifications, particularly regarding rates of addition and cooling capacity, are necessary for scale-up.
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Nitrobenzaldehyde (1.0 eq) in a suitable amount of 95% ethanol.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (1.1 eq) in a minimal amount of water. Gentle warming may be required.
-
Reaction: Slowly add the aqueous hydroxylamine/carbonate solution to the stirred ethanolic solution of 2-Nitrobenzaldehyde at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction's completion by TLC, ensuring the disappearance of the starting aldehyde spot.
-
Precipitation: Once complete, pour the reaction mixture into a larger beaker containing cold deionized water, stirring continuously. A solid precipitate of crude this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove inorganic salts.[1]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature.[1]
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain the pure product.[1]
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations for this scale-up?
A: The primary safety concerns are:
-
Thermal Hazard: The potential for a runaway exothermic reaction is the most significant risk.[7] Strict temperature control is mandatory.
-
Chemical Exposure: 2-Nitrobenzaldehyde and its oxime are harmful if swallowed or inhaled and cause skin and eye irritation.[10] Always handle these chemicals in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, gloves, and a lab coat.[2][11][12]
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.[2]
Recommended Safety Precautions
| Category | Recommendation | Citation |
| Engineering Controls | Use in a well-ventilated area or fume hood. Utilize a jacketed reactor for temperature control. | [2][11] |
| Personal Protective | Wear chemical safety goggles, protective gloves, and a lab coat. | [2][12] |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [2] |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | [12][13] |
Q: How does the nitro group's position affect this synthesis compared to other isomers?
A: The ortho position of the nitro group relative to the aldehyde can influence reactivity through steric hindrance and electronic effects. While the fundamental oximation reaction is the same for all isomers (ortho, meta, para), the physical properties of the products (e.g., solubility, melting point) will differ, potentially requiring different solvents or conditions for purification. For example, the synthesis of 3-Nitrobenzaldehyde is a direct nitration of benzaldehyde, which itself requires careful temperature control to manage isomer formation.[14][15] The synthesis of the 2-nitro starting material is more complex, often starting from 2-nitrotoluene, which underscores the unique challenges associated with this specific isomer.[7][14]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
Sciencelab.com. Material Safety Data Sheet for 2-Nitrobenzaldehyde. [Link]
-
Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. [Link]
- Google Patents. CN115784925A - Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
-
National Center for Biotechnology Information. PubChem Compound Summary for this compound, CID 96097. [Link]
- Google Patents. EP0080700A1 - A process for producing nitrile compounds.
-
Aidic. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet for 2-Nitrobenzaldehyde. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Nitrobenzaldehyde oxime, CID 7332808. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98% [smolecule.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. 2-Nitrobenzaldehyde(552-89-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aidic.it [aidic.it]
safe storage and handling procedures for 2-Nitrobenzaldoxime to prevent degradation
Welcome to the Technical Support Center for 2-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the safe storage and handling of this compound to prevent its degradation. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound is a valuable reagent in organic synthesis. However, like many nitroaromatic and oxime-containing compounds, it is susceptible to degradation under certain conditions. The primary modes of degradation are hydrolysis of the oxime functional group and reactions involving the nitro group. This guide will provide a comprehensive overview of the factors that influence its stability and offer solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dark, and dry place. A desiccator at room temperature is a suitable option. For enhanced stability, especially for long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container is recommended.
Q2: My solution of this compound has turned yellow. Does this indicate degradation?
A2: A slight yellow color can be inherent to solutions of nitroaromatic compounds and may not necessarily signify significant degradation. However, a noticeable increase in color intensity or a change to a darker yellow or brown hue over time is a strong indicator of degradation. It is always best to confirm the purity of the solution using an analytical technique like HPLC-UV to check for the appearance of new peaks corresponding to degradation products.
Q3: How stable is this compound in different solvents?
A3: The stability of this compound in solution is highly dependent on the solvent. Protic solvents, especially in the presence of acidic or basic impurities, can promote the hydrolysis of the oxime group. It is advisable to prepare solutions fresh before use. If a solution must be stored, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) and protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products and a loss of compound integrity. Therefore, it is crucial to protect both solid samples and solutions of this compound from light. Use amber-colored vials or wrap containers with aluminum foil.
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways for this compound are:
-
Hydrolysis of the oxime: The C=N bond of the oxime is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases. This results in the formation of 2-nitrobenzaldehyde and hydroxylamine.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield in a reaction using this compound. | Degradation of the starting material. | 1. Verify the purity of your solid this compound using a suitable analytical method (e.g., NMR, LC-MS) before starting the reaction. 2. Prepare solutions of this compound fresh in an anhydrous aprotic solvent immediately before use. |
| Incompatibility with reaction conditions. | 1. If your reaction is performed under acidic or basic conditions, consider if the this compound is degrading. If possible, adjust the pH to be closer to neutral. 2. Avoid strong reducing agents if the nitro group is intended to remain intact. | |
| Appearance of unexpected peaks in your reaction mixture chromatogram. | Degradation of this compound during the reaction or workup. | 1. Run a control experiment with only this compound under the reaction conditions (without other reagents) to see if it degrades. 2. Analyze the reaction mixture at different time points to monitor the appearance of impurity peaks. 3. If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Inconsistent results between experiments. | Inconsistent quality or handling of this compound. | 1. Use this compound from the same batch for a series of related experiments. 2. Standardize your solution preparation and handling procedures. Always protect from light and moisture. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is critical for developing stable formulations and stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At various time points, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in the dark.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a photostability chamber with controlled UV and visible light sources.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points.
-
3. Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Solid Storage | Cool, dark, dry place (desiccator). For long-term storage, consider an inert atmosphere. | To prevent thermal degradation, photodegradation, and hydrolysis from atmospheric moisture. |
| Solution Storage | Prepare fresh. If storage is necessary, use an anhydrous aprotic solvent, store at low temperature (-20°C), and protect from light. | To minimize solvent-mediated degradation (hydrolysis) and photodegradation. |
| pH of Solutions | Maintain near-neutral pH if possible. | The oxime linkage is susceptible to acid and base-catalyzed hydrolysis. |
| Light Exposure | Minimize exposure to all light sources. Use amber vials or foil wrapping. | Nitroaromatic compounds are often photosensitive. |
| Atmosphere | For sensitive applications, handle under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidative degradation. |
Table 2: Potential Incompatibilities of this compound
| Incompatible Agent | Potential Hazard/Reaction |
| Strong Oxidizing Agents | May cause a vigorous, potentially explosive reaction. |
| Strong Acids | Catalyzes the hydrolysis of the oxime group, leading to degradation. |
| Strong Bases | Catalyzes the hydrolysis of the oxime group, leading to degradation. |
| Strong Reducing Agents | Can reduce the nitro group, altering the chemical structure and properties of the compound. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
-
NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
-
PubChem. (2024). This compound. [Link]
avoiding side reactions during the oximation of 2-nitrobenzaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the oximation of 2-nitrobenzaldehyde. It is designed to address common challenges and side reactions encountered during this critical synthetic transformation, offering troubleshooting strategies and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oximation of 2-nitrobenzaldehyde?
A1: The primary side reactions of concern include the formation of 2-nitrobenzoic acid through oxidation of the aldehyde, and the potential for Beckmann rearrangement of the desired oxime product under certain conditions. Additionally, the formation of nitrones can occur, particularly if substituted hydroxylamines are used.[1][2][3][4][5][6]
Q2: My reaction is turning a dark color, and I'm isolating a significant amount of an acidic byproduct. What is likely happening?
A2: The formation of a dark-colored reaction mixture and the presence of an acidic byproduct strongly suggest the oxidation of 2-nitrobenzaldehyde to 2-nitrobenzoic acid.[2][7] This can be exacerbated by harsh reaction conditions, such as elevated temperatures or the presence of strong oxidizing agents.[7][8]
Q3: I'm observing an unexpected amide or nitrile in my final product analysis. What could be the cause?
A3: The presence of an amide or nitrile strongly indicates that the initially formed 2-nitrobenzaldehyde oxime is undergoing a Beckmann rearrangement.[3][4][5][6] This rearrangement is often catalyzed by acidic conditions or high temperatures.[3][4][5][6][9]
Q4: Can the nitro group on the aromatic ring interfere with the oximation reaction?
A4: The electron-withdrawing nature of the nitro group in 2-nitrobenzaldehyde increases the electrophilicity of the carbonyl carbon, which can favor the nucleophilic attack by hydroxylamine.[1][10] However, the nitro group itself can be susceptible to reduction under certain conditions, though this is less common during standard oximation procedures.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the oximation of 2-nitrobenzaldehyde.
| Observation | Potential Cause | Recommended Solution |
| Low yield of 2-nitrobenzaldehyde oxime | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric or slight excess of hydroxylamine. - Optimize pH; the reaction is often favored under mildly acidic or basic conditions. |
| Decomposition of the product. | - Maintain careful temperature control, avoiding excessive heat.[11][12] - Work up the reaction promptly upon completion. | |
| Formation of 2-nitrobenzoic acid | Oxidation of the starting material.[2] | - Use purified 2-nitrobenzaldehyde. - Exclude air from the reaction vessel by using an inert atmosphere (e.g., nitrogen or argon). - Avoid high reaction temperatures.[7] |
| Presence of oxidizing impurities. | - Use high-purity solvents and reagents. | |
| Formation of Beckmann rearrangement products (amides/nitriles) | Acid-catalyzed rearrangement of the oxime.[3][4][5][6] | - Maintain a neutral or slightly basic pH during the reaction and workup. - Avoid strong acids for pH adjustment. - Keep reaction temperatures moderate. |
| Formation of a complex mixture of products | Multiple side reactions occurring. | - Re-evaluate all reaction parameters: temperature, pH, solvent, and reaction time. - Start with a small-scale reaction to systematically optimize conditions. |
| Difficulty in isolating the pure oxime | Product may be an oil or have poor crystallinity. | - Attempt purification by column chromatography. - Consider recrystallization from a different solvent system. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-nitrobenzaldehyde oxime while minimizing the formation of common side products.
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in ethanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2-nitrobenzaldehyde with stirring at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-nitrobenzaldehyde oxime.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the primary reaction and key side reactions.
Caption: Primary oximation pathway and major side reactions.
Caption: Troubleshooting workflow for oximation issues.
References
-
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005). Organic Syntheses, 82, 64. Available from: [Link]
-
Organic Syntheses Procedure. o-NITROBENZALDEHYDE. Available from: [Link]
-
Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273. Available from: [Link]
-
ResearchGate. Structure of aldehydes used in the preparation of nitrones. Available from: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Preprints.org. Available from: [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]
-
Wikipedia. Beckmann rearrangement. Available from: [Link]
-
Chemistry Steps. Beckmann Rearrangement. Available from: [Link]
-
Ferreira, V. F., et al. (2023). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 28(1), 33. Available from: [Link]
-
Popkov, A. (2019). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]
-
Di Somma, I., et al. (2013). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Chemical Engineering Transactions, 31, 859-864. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available from: [Link]
-
Montaña, M. P., & Massad, W. A. (2018). Suppressing Effect of 2-Nitrobenzaldehyde on Singlet Oxygen Generation, Fatty Acid Photooxidation, and Dye-Sensitizer Degradation. Molecules, 23(12), 3329. Available from: [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzaldehyde. Available from: [Link]
-
Loba Chemie. 2-NITROBENZALDEHYDE AR MSDS CAS No: 552-89-6 MSDS. Available from: [Link]
-
ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]
- Google Patents. CN115784925A - Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
- Google Patents. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
- Google Patents. US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
- Google Patents. EP0495952A1 - Method for obtaining 2-nitrobenzaldehide derivatives and nitrobenzoic acid derivatives.
-
ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]
-
Stand-Bio. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry. Available from: [Link]
- Google Patents. US2971980A - Preparation of para-nitrobenzaldehyde and para-nitrobenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
stability of 2-Nitrobenzaldoxime under acidic and basic conditions
Welcome to the Advanced Application Support Center for 2-Nitrobenzaldoxime (2-NBA) . As a Senior Application Scientist, my objective here is not just to provide you with standard operating parameters, but to unravel the thermodynamic and kinetic realities of your reaction vessels.
This compound (syn-2-Nitrobenzaldoxime) is an indispensable reagent in oligonucleotide synthesis, particularly renowned for unblocking aryl-protected phosphodiester linkages. However, its efficacy is inextricably tied to the pH of your solvent system. Below is a comprehensive, self-validating guide to troubleshooting and mastering 2-NBA in your synthetic workflows.
Part 1: Reaction Pathways and Phase Mechanics
To prevent reaction failure, you must first understand the molecular fate of 2-NBA across the pH spectrum. The diagram below illustrates the divergent causal pathways of 2-NBA when exposed to acidic versus basic environments.
Divergent chemical pathways of this compound in pH extremes.
Part 2: The Acidic Paradigm – Troubleshooting Hydrolysis
Q: Why does my this compound solution lose its deprotection efficacy after prolonged storage in mildly acidic or unbuffered aqueous environments? A: At the molecular level, oximes are highly susceptible to acid-catalyzed hydrolysis. Under low pH conditions (pH < 4), the nitrogen atom of the oxime group becomes protonated. This protonation draws electron density away from the imine carbon, severely increasing its electrophilicity. Consequently, ambient water molecules attack the imine carbon, forming a transient hemiaminal intermediate that ultimately collapses. This degrades the 2-NBA into 2-nitrobenzaldehyde and hydroxylamine. Once hydrolyzed, the molecule entirely loses its nucleophilic properties, leading to stalled oligonucleotide deprotection sequences.
Q: Can 2-NBA survive the acidic detritylation steps during solid-phase synthesis? A: It should not be exposed to them. In standard RNA/DNA synthesis, 2-NBA is introduced after chain assembly is complete. Protecting groups like the 2-chlorophenyl group must be cleanly removed by the 2-NBA conjugate base before subjecting the oligomer to aggressive cleavage conditions[1]. Introducing 2-NBA into an acidic matrix will immediately neutralize its utility.
Part 3: The Basic Paradigm – The Deprotection Workhorse
Q: How does a basic environment activate this compound for phosphotriester deprotection, and why is it preferred over simple hydroxides? A: 2-NBA is practically inert as a neutral species. However, the ortho-nitro group exerts a powerful electron-withdrawing effect, significantly lowering the pKa of the oxime hydroxyl group compared to standard aliphatic oximes. When you introduce a strong, non-nucleophilic base—most commonly N,N,N',N'-tetramethylguanidine (TMG)—2-NBA is cleanly deprotonated to yield the 2-nitrobenzaldoximate anion[2].
We prefer the oximate over simple hydroxides because of the alpha-effect . The adjacent, unshared electron pairs on the oxygen and nitrogen atoms of the oximate anion repel each other, drastically elevating its HOMO (Highest Occupied Molecular Orbital) energy. This transforms the oximate into a "super-nucleophile" capable of aggressively attacking the sterically hindered phosphorus atom of a 2-chlorophenyl-protected internucleotide linkage, ejecting the aryl leaving group without breaking the vital RNA/DNA backbone itself[1].
Q: Is 2-NBA stable indefinitely in strong bases? A: No. While it forms the necessary active anion in base, prolonged exposure to excessive thermal energy (>60°C) or harshly concentrated alkaline solutions can force degradation pathways, such as dehydration into 2-nitrobenzonitrile. Always generate the oximate in situ just prior to use.
Part 4: Quantitative Data & Stability Matrix
To eliminate guesswork from your experimental design, reference this empirical stability matrix for 2-NBA across various environments.
| Condition Matrix | pH Range | 2-NBA Structural State | Primary Degradant / Active Species | Half-Life (Approx.) |
| Strong Acid | < 2.0 | Protonated imine | 2-Nitrobenzaldehyde + Hydroxylamine | < 1 Hour (Aqueous) |
| Weak Acid | 3.0 - 6.0 | Neutral oxime | Slow hydrolysis to aldehyde | Days to Weeks |
| Neutral Storage | 6.5 - 7.5 | Neutral solid/solution | Stable under normal conditions[3] | > 12 Months (Solid) |
| Mild/Target Base | 8.5 - 11.0 | Oximate anion (Active) | 2-Nitrobenzaldoximate[2] | Hours (Target Window) |
| Strong Base / Heat | > 13.0 + Heat | Degrading anion | 2-Nitrobenzonitrile (Dehydration) | Minutes to Hours |
Part 5: Self-Validating Protocol – Phosphotriester Deprotection
A protocol is only as good as its built-in checkpoints. The following methodology for removing 2-chlorophenyl protecting groups[1] utilizes an in situ generated TMG-oximate system with a critical analytical validation step.
Reagents Required:
-
Target Oligonucleotide (2-chlorophenyl protected)
-
syn-2-Nitrobenzaldoxime (Solid, >85% purity)[3]
-
N,N,N',N'-Tetramethylguanidine (TMG)
-
Solvent: Acetonitrile or 1:1 Aqueous Dioxane
Step-by-Step Methodology:
-
Solubilization: Dissolve the protected oligonucleotide intermediate in a minimal working volume of dry acetonitrile or a 1:1 mixture of dioxane and water.
-
Oximate Generation: To a separate vial, add 0.50 mmol of this compound. Introduce 0.45 mmol of TMG in a small volume of solvent[2]. The solution will immediately undergo a localized color shift, indicating the formation of the highly nucleophilic oximate anion.
-
Nucleophilic Attack: Transfer the activated oximate complex to the dissolved oligonucleotide. Stir the reaction mixture at room temperature (20°C - 25°C).
-
Incubation: Allow the unblocking reaction to proceed for 12 to 16 hours. The thermodynamic stability of the intermediate allows this reaction to run safely overnight[2].
-
Validation Checkpoint (Self-Validation): Do not proceed blindly to ammonolysis. Withdraw a 2 µL aliquot, quench in 0.1% Formic Acid, and run a rapid LC-MS or MALDI-TOF assay. You must observe a complete mass shift corresponding to the uniform loss of the 2-chlorophenyl groups. If intermediate masses are detected, supplement with 0.1 mmol activated oximate and stir for 2 additional hours.
-
Ammonolysis & Clean-Up: Once validation confirms 100% deprotection, evaporate the product under reduced pressure. Add concentrated aqueous ammonia (d 0.88) and heat at 50°C to strip the remaining N-acyl base-protecting groups[2].
Oligonucleotide deprotection workflow using activated this compound.
Part 6: General Handling & Storage FAQs
Q: What is the optimal storage condition for bulk this compound? A: Store the solid powder in a cool, dark, well-ventilated space. Keep the container tightly closed. It is strictly incompatible with oxidizing agents, which can rapidly degrade the oxime functionality and lead to the release of hazardous nitrogen oxides (NOx)[3][4].
Q: My TMG/2-NBA solution changed color immediately upon mixing. Is it degraded? A: No, this is mechanistically expected. The transition from the neutral oxime to the delocalized oximate anion shifts the molecular absorbance spectrum, often resulting in a distinct yellow/orange coloration. This visual cue actually serves as a rudimentary, real-time indicator that your basic activation was successful.
References
- SAFETY DATA SHEET - TCI Chemicals: syn-2-Nitrobenzaldoxime [Deprotecting Agent] Source: TCI Chemicals URL
- SAFETY DATA SHEET - TCI Chemicals (Version 1.1)
- Source: Deep Blue Repositories (University of Michigan)
- Isolated yields of d[TpTpTpT] after different reaction times Source: ResearchGate URL
Sources
refining the work-up procedure for 2-Nitrobenzaldoxime synthesis
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrobenzaldoxime. It offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of this important chemical intermediate. The information presented herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction
The synthesis of this compound from 2-Nitrobenzaldehyde is a fundamental oximation reaction. While the reaction itself is relatively straightforward, the work-up and purification stages are critical for obtaining a high-purity product with a good yield. This guide focuses on refining these crucial post-reaction steps, providing a systematic approach to troubleshooting and optimization.
Core Principles of this compound Synthesis and Work-up
The synthesis involves the condensation of 2-Nitrobenzaldehyde with hydroxylamine, typically from hydroxylamine hydrochloride in the presence of a base.[1] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.[1] The work-up procedure is designed to isolate the crude this compound from the reaction mixture and remove unreacted starting materials, the base, and other byproducts. Purification, most commonly by recrystallization, is then employed to achieve the desired level of purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up and purification of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield of Precipitated Product
-
Question: I've completed the reaction, and upon adding the reaction mixture to water, I'm getting a very low yield of precipitate, or in some cases, an oily substance. What could be the cause?
-
Answer: This is a common issue that can stem from several factors related to both the reaction and the work-up procedure.
-
Incomplete Reaction: The primary reason for a low yield is often an incomplete reaction. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the 2-Nitrobenzaldehyde has been consumed before proceeding to the work-up.[1]
-
Suboptimal pH: The liberation of free hydroxylamine from its hydrochloride salt requires a basic medium.[2] If the amount of base is insufficient, the reaction will be slow and incomplete. Ensure the pH of the reaction mixture is adequately basic.
-
Solubility Issues: this compound has some solubility in water, which can be exacerbated if a large volume of water is used for precipitation or if the precipitation is carried out at room temperature instead of in an ice bath.[3] Using ice-cold water and minimizing the volume can help maximize precipitation.[1] The product is also soluble in organic solvents like ethanol and ether.[4]
-
Formation of Soluble Byproducts: Side reactions can lead to the formation of more water-soluble byproducts, reducing the yield of the desired oxime.
-
Issue 2: Product is an Oil or Gummy Solid
-
Question: After precipitation, my product is not a filterable solid but rather a sticky oil or a gummy material. How can I resolve this?
-
Answer: The formation of an oil or a gummy solid instead of a crystalline precipitate is often indicative of impurities or issues with the precipitation process.
-
Presence of Impurities: Unreacted 2-Nitrobenzaldehyde or other organic byproducts can act as an impurity, hindering crystallization. Ensure the reaction has gone to completion.
-
Rapid Precipitation: Pouring the reaction mixture too quickly into water can lead to rapid, uncontrolled precipitation, resulting in an amorphous or oily product. A slower, controlled addition with vigorous stirring allows for the formation of more ordered crystals.
-
Temperature Control: Ensure the water used for precipitation is ice-cold. Higher temperatures can lead to the product "oiling out."
-
Solvent Effects: If a co-solvent like ethanol was used in the reaction, its presence during precipitation can increase the solubility of the product and contribute to oiling. If possible, removing some of the organic solvent under reduced pressure before precipitation can be beneficial.
-
Issue 3: Difficulty in Filtering the Product
-
Question: The precipitated product is very fine and clogs the filter paper, making filtration extremely slow. What can be done to improve filterability?
-
Answer: Very fine precipitates can be challenging to handle. The following strategies can help:
-
"Digestion" of the Precipitate: After precipitation, allowing the suspension to stir in the cold for an extended period (a process sometimes called "digestion") can encourage the growth of larger, more easily filterable crystals.
-
Use of a Filter Aid: For extremely fine particles, using a filter aid like Celite® can improve filtration speed. A small pad of the filter aid is placed over the filter paper in the Büchner funnel.
-
Controlled Precipitation: As mentioned previously, a slower addition of the reaction mixture to cold water with efficient stirring can promote the formation of larger particles.
-
Issue 4: Product Purity Issues After Recrystallization
-
Question: After recrystallization, my this compound still shows impurities by TLC or has a broad melting point range. How can I improve the purification?
-
Answer: Recrystallization is a powerful purification technique, but its success depends on the proper choice of solvent and technique.[5]
-
Inappropriate Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, an ethanol-water mixture is commonly used.[1] If this is not effective, other solvent systems may need to be explored. The principle of "like dissolves like" can be a useful guide; given the polar nitro and oxime groups and the nonpolar benzene ring, a solvent of intermediate polarity is often a good starting point.[6][7]
-
Insufficient Decolorization: If the product has a persistent color, activated carbon can be used to remove colored impurities. This should be done in the hot solution before filtration.
-
Crystallization Occurring Too Rapidly: Allowing the hot, saturated solution to cool slowly and undisturbed is crucial for the formation of pure crystals.[5][8] Rapid cooling can trap impurities within the crystal lattice.
-
Incomplete Removal of Insoluble Impurities: If there are insoluble impurities in the crude product, they should be removed by hot gravity filtration before allowing the solution to cool and crystallize.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point of pure this compound?
-
A1: The literature reports the melting point of this compound to be in the range of 121-123 °C.[1] A sharp melting point within this range is a good indicator of purity.
-
-
Q2: What are the potential side reactions during the synthesis of this compound?
-
Q3: Can I use a different base instead of sodium carbonate or pyridine?
-
A3: Yes, other bases like sodium hydroxide or sodium acetate can be used to neutralize the hydroxylamine hydrochloride.[2] The key is to use a base that is strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions with the aldehyde.
-
-
Q4: How can I confirm the identity of my synthesized this compound?
-
A4: The identity and purity of the product should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]
-
-
Q5: Is this compound stable?
Experimental Protocols
Standard Work-up Procedure
-
Reaction Quenching and Precipitation: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water with vigorous stirring. The volume of water should be sufficient to cause complete precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts and other water-soluble impurities.[1]
-
Drying: Dry the crude product thoroughly. This can be done by air-drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a low temperature.[1]
Recrystallization Protocol
-
Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of this compound.[1]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating that the saturation point has been reached.[1] If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][8]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly.[1]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 43[4] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155 (decomposes)[2] |
| This compound | C₇H₆N₂O₃ | 166.13[3][12] | 121-123[1] |
Visualization
Workflow for Refining the Work-up of this compound Synthesis
Caption: A flowchart illustrating the key decision and action points in the refined work-up and purification procedure for this compound.
References
- Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 347.
- Benchchem. The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
- Cheméo. This compound.
- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Benchchem.
- University of California, Irvine.
- Professor Dave Explains. (2020, January 10).
- Di Somma, I., et al. (2013). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Chemical Engineering Transactions, 32, 1153-1158.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96097, this compound.
- ChemScene. (E)-2-nitrobenzaldehyde oxime.
- MedchemExpress. 2-Nitrobenzaldehyde.
- Avanscure. Nitrobenzaldoxime.
- Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 14(21), 7271-7275.
- ResearchGate.
- Google Patents.
- Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- ResearchGate.
- Santa Cruz Biotechnology. This compound.
- Benchchem. Application Notes and Protocols for the Synthesis of 3-Nitrobenzaldoxime.
- Benchchem.
- Popkov, A. (2019).
- National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook.
- Justia Patents.
- Google Patents.
- Google Patents.
- Metathesis. (2024, September 24).
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemeo.com [chemeo.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of reagent quality on the synthesis of 2-Nitrobenzaldoxime
Welcome to the Technical Support and Troubleshooting Center for synthetic workflows. As application scientists, we frequently observe that reaction failures in the synthesis of 2-Nitrobenzaldoxime are rarely due to fundamental mechanistic flaws, but rather the silent degradation of precursor reagents.
The oximation of 2-Nitrobenzaldehyde using Hydroxylamine Hydrochloride (NH₂OH·HCl) is a classic nucleophilic addition-elimination reaction. However, the exact stoichiometry, the nucleophilicity of the amine, and the electrophilicity of the carbonyl carbon are highly susceptible to variations in reagent purity. Below is a comprehensive guide to diagnosing, troubleshooting, and validating your reagent streams to guarantee high-yield and high-purity outcomes.
Reagent Quality Diagnostic Pathway
To systematically isolate the root cause of oximation failure, follow the logic tree below.
Fig 1. Diagnostic workflow for identifying reagent-driven failures in oximation reactions.
Core Troubleshooting FAQs
Q1: My this compound yields are wildly fluctuating. How do I assess if my 2-Nitrobenzaldehyde starting material has degraded? Thermodynamically, the ortho isomer (2-nitrobenzaldehyde) undergoes significant steric hindrance due to the adjacent aldehyde and nitro groups, making it less stable than its para counterpart[1]. This instability renders it highly susceptible to autoxidation when exposed to air and light, converting the aldehyde functionality into 2-nitrobenzoic acid[1].
-
The Causality: The presence of 2-nitrobenzoic acid creates two systemic failures. First, a carboxylic acid cannot undergo oximation, placing an absolute cap on your theoretical yield. Second, and more critically, the acid lowers the pH of the reaction mixture. Because oximation requires a base to liberate free hydroxylamine from its hydrochloride salt[2], the oxidized impurity neutralizes the added base, preventing the in situ generation of the nucleophile.
-
Detection: 2-Nitrobenzaldehyde should be a pale yellow powder. If your reagent has turned dark yellow or brown, or if it tests acidic upon suspension in water (it is naturally insoluble in water but highly soluble in ethanol[3]), it has oxidized.
Q2: My reaction stalls even when I add an excess of Hydroxylamine Hydrochloride. What is happening mechanically? Free hydroxylamine (NH₂OH) is explosive and unstable; therefore, it is commercially supplied as a hydrochloride salt (NH₂OH·HCl)[2]. However, this salt is highly deliquescent and hygroscopic, readily absorbing moisture from the air and decomposing when damp[4].
-
The Causality: If your reagent has absorbed moisture, its mass is artificially inflated by water weight. When you weigh the reagent gravimetrically, you are adding significantly fewer moles of the active nucleophile than your calculations suggest[4]. This shifts the stoichiometry, starving the aldehyde of the nucleophile. Furthermore, excessive water introduction can alter the delicate solubility balance of the ethanol/water solvent system, causing premature precipitation of the unreacted aldehyde.
-
Detection: High-purity NH₂OH·HCl should consist of free-flowing, colorless white crystals[5]. If the powder has formed hard clumps or stuck to the walls of the container, it has suffered hygroscopic degradation.
Q3: How do base quality and trace impurities impact the oximation kinetics? To facilitate the nucleophilic attack, a base (typically NaOH, Na₂CO₃, or sodium acetate) is utilized to deprotonate the hydrochloride salt, generating the free NH₂OH species in situ[2][6].
-
The Causality: The quality of both the base and the NH₂OH·HCl reagent is vital. Industrial-grade hydroxylamine often contains trace amounts of iron (Fe) and heavy metals. High-quality specifications demand iron content to be tightly controlled at
0.0003%[5]. If trace heavy metals are present, they act as single-electron transfer catalysts, accelerating both the radical decomposition of the hydroxylamine and the autoxidation of the 2-nitrobenzaldehyde[5]. Furthermore, failing to maintain the pH near an optimal window (typically pH 7–9) can either hydrolyze the aldehyde (if too basic) or fail to liberate the nucleophile (if too acidic)[6].
Quantitative Impact of Reagent Quality
To visualize how specific reagent impurities translate to process failures, review the quantitative data summarized below.
| Reagent & Impurity Profile | Physicochemical Effect | Mechanistic Consequence | Anticipated Yield Drop |
| 2-Nitrobenzaldehyde (>2% 2-Nitrobenzoic Acid) | Lowered pH; Depletion of electrophilic centers | Neutralizes the standard base equivalents; arrests in situ liberation of free NH₂OH. | -15% to -25% |
| NH₂OH·HCl (>0.4% Moisture Content) | Mass inflation via deliquescence | Sub-stoichiometric nucleophile addition; potential aqueous hydrolysis. | -10% to -20% |
| NH₂OH·HCl (>0.001% Trace Iron/Metals) | Transition-metal catalysis | Radical-mediated reagent decomposition; promotes aldehyde autoxidation. | -5% to -15% (with dark color impurities) |
Self-Validating Oximation Protocol (Detailed Methodology)
Do not rely on assumed reagent purities. Use the following self-validating system to dynamically adjust to reagent conditions and synthesize this compound with high fidelity.
Phase 1: Reagent Validation & Preparation
-
Aldehyde QC: Dissolve 10.0 mmol (1.51 g) of 2-Nitrobenzaldehyde in 15 mL of absolute ethanol[3]. If the solution is cloudy or leaves a white/yellow residue, 2-nitrobenzoic acid is present. Self-Validation Step: Filter the mixture to physically remove the insoluble carboxylic acid impurity before proceeding.
-
Nucleophile QC: Inspect the Hydroxylamine Hydrochloride (NH₂OH·HCl). It must be a free-flowing solid[5]. Weigh 12.0 mmol (0.83 g, ensuring a 1.2x molar excess) into a separate vessel.
Phase 2: Controlled Base-Mediated Liberation 3. Dissolve the 0.83 g of NH₂OH·HCl in 5 mL of deionized water. 4. Buffering: Add 12.0 mmol of Sodium Acetate Trihydrate (1.63 g) to the aqueous hydroxylamine solution[6].
-
Application Scientist Note: Sodium acetate is preferred over NaOH for bench-scale reactions because it acts as an intrinsic buffer, preventing the pH from spiking high enough to trigger aldol condensations, while still being basic enough to liberate free NH₂OH[6].
-
Stir for 5 minutes at room temperature until a clear solution is achieved.
Phase 3: Electrophilic Addition & Oximation 6. Slowly add the aqueous hydroxylamine mixture to the ethanolic 2-Nitrobenzaldehyde solution dropwise over 10 minutes. 7. Affix a reflux condenser and gently heat the mixture to 50–60°C for 1 to 2 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-Rf aldehyde spot confirms complete conversion.
Phase 4: Product Isolation 8. Remove the heat and allow the flask to cool to room temperature. 9. Slowly add 20 mL of ice-cold deionized water to the mixture. Because this compound is highly insoluble in cold water, it will rapidly precipitate as a crystalline solid. 10. Filter the solid under vacuum, wash with 10 mL of ice-cold water to remove any unreacted salts, and dry overnight in a desiccator to obtain pure this compound.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98% [smolecule.com]
- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides [handom-chem.com]
- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Reactivity of 2-Nitrobenzaldoxime Compared to Other Substituted Benzaldoximes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, benzaldoximes are pivotal intermediates, serving as precursors to a wide array of functional groups and heterocyclic systems. The reactivity of the oxime moiety is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 2-nitrobenzaldoxime, contrasting its chemical behavior with other substituted benzaldoximes, including its meta and para isomers. We will delve into the electronic and steric factors governing these differences, supported by available experimental data, and provide detailed protocols for key transformations.
The Decisive Influence of the Nitro Group: An Electronic and Steric Overview
The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).[1] This profoundly impacts the reactivity of the benzaldoxime system in several ways:
-
Increased Acidity: The electron-withdrawing nature of the nitro group enhances the acidity of the oxime's hydroxyl proton, facilitating the formation of the corresponding oximate anion, which is a key nucleophile in many reactions.
-
Enhanced Electrophilicity of the C=N Bond: By withdrawing electron density, the nitro group increases the partial positive charge on the carbon atom of the C=N double bond, making it more susceptible to nucleophilic attack.
The position of the nitro group is paramount in determining the extent of these effects. While both ortho, meta, and para isomers experience the electron-withdrawing effects, the 2-nitro (ortho) isomer presents a unique case due to the "ortho-effect," a combination of steric hindrance and through-space electronic interactions.[2][3]
The Ortho-Effect in this compound
The proximity of the bulky nitro group to the aldoxime functionality in this compound introduces significant steric hindrance.[4] This can impede the approach of reagents to the reaction center, potentially slowing down reactions that are sensitive to steric bulk. However, the ortho position also allows for a more direct electronic influence on the reaction center, which can either be activating or deactivating depending on the specific reaction mechanism.
dot graph TD { A[Substituent Effects on Benzaldoxime Reactivity] --> B{Electronic Effects}; A --> C{Steric Effects}; B --> D[-I (Inductive)]; B --> E[-M (Resonance)]; C --> F[Ortho-Effect]; D --> G[Increased Acidity of OH]; E --> H[Increased Electrophilicity of C=N]; F --> I[Steric Hindrance]; F --> J[Through-Space Interactions]; subgraph "this compound" I; J; end } Caption: Factors influencing the reactivity of substituted benzaldoximes.
Comparative Reactivity in Key Transformations
To elucidate the distinct reactivity of this compound, we will compare its behavior with other substituted benzaldoximes in several fundamental reactions.
Acidity and Nucleophilicity
| Substituent (at para-position) | Dissociation Constant (pKa) |
| -NO₂ | 9.97 |
| -CN | 10.25 |
| -Br | 10.63 |
| -Cl | 10.70 |
| -H | 10.95 |
| -CH₃ | 11.12 |
| -OCH₃ | 11.28 |
Data compiled from a study on p-substituted benzaldoximes.
Beckmann Rearrangement
The Beckmann rearrangement is a classic transformation of oximes into amides or, in the case of aldoximes, often nitriles.[5][6] The reaction is acid-catalyzed and proceeds through a protonated oxime intermediate. The rate and outcome of the rearrangement are sensitive to the electronic nature of the substituents on the aromatic ring.
A kinetic study of the Beckmann rearrangement of syn and anti isomers of substituted benzaldoximes in perchloric acid revealed that for most substituents, the syn isomer rearranges faster than the anti isomer. Interestingly, for 3-nitrobenzaldoxime, the relative rate (ksyn/kanti) was less than unity, an anomalous result attributed to the greater planarity of the anti isomer in this specific case.
While direct kinetic data for the Beckmann rearrangement of this compound was not found, we can infer its reactivity based on the behavior of its precursor, 2-nitrobenzaldehyde. The strong electron-withdrawing nature of the ortho-nitro group is expected to facilitate the rearrangement by stabilizing the electron-deficient transition state. However, steric hindrance could play a competing role.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Aldoxime -> "Protonated Oxime" -> "Nitrilium Ion" -> Amide; } Caption: Simplified workflow of the Beckmann Rearrangement.
Dehydration to Nitriles
The dehydration of aldoximes is a direct and efficient route to synthesizing nitriles. This transformation can be achieved using various dehydrating agents or catalysts. One-pot syntheses from the corresponding aldehyde are common. A study comparing the one-pot synthesis of various benzonitriles from benzaldehydes using ferrous sulfate as a catalyst provides some insight.[7]
| Aldehyde | Product | Yield (%) |
| 2-Nitrobenzaldehyde | 2-Nitrobenzonitrile | 85 |
| 3-Nitrobenzaldehyde | 3-Nitrobenzonitrile | 83 |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 95 |
| Benzaldehyde | Benzonitrile | 90 |
Data from a one-pot synthesis using FeSO₄ in DMF.[7]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and key reactions of nitro-substituted benzaldoximes.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-nitrobenzaldehyde.
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water.
-
Add the hydroxylamine hydrochloride solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture. Monitor the pH to ensure it remains basic.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water with stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Dehydration of 3-Nitrobenzaldoxime to 3-Nitrobenzonitrile
This protocol describes the dehydration of 3-nitrobenzaldoxime, which can be adapted for other isomers.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Benzene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) in DMF (20 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (1 mmol) to the solution.
-
Reflux the reaction mixture for approximately 2 hours and 20 minutes. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture and filter off the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-nitrobenzonitrile.
-
Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.[7][8]
Conclusion
The reactivity of this compound is a complex interplay of the strong electron-withdrawing nature of the nitro group and the steric and electronic consequences of its ortho position. Compared to its meta and para isomers, and other substituted benzaldoximes, this compound is expected to exhibit enhanced acidity and a more electrophilic C=N bond. However, its reactivity in reactions sensitive to steric hindrance, such as those involving bulky nucleophiles, may be attenuated.
For researchers, a thorough understanding of these competing effects is crucial for predicting reaction outcomes and rationally designing synthetic strategies. While direct quantitative comparisons of the nitrobenzaldoxime isomers are not extensively documented in the literature, the principles outlined in this guide, supported by data from related systems, provide a robust framework for navigating the chemistry of these versatile synthetic intermediates.
References
- Pícha, et al. (2004). Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism.
- Azzouz, A. S. P., & Kashmola, B. D. (2011). Comparison of rate constants for the Beckmann rearrangement reactions of syn and anti substituted benzaldoxims in perchloric acid. Physical Chemistry: An Indian Journal, 6(4), 1-6.
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of Benzaldoxime and Other Oximes. BenchChem Technical Guides.
- BenchChem. (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement. BenchChem Technical Guides.
- Zard, S. Z. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1266-1306.
- Charton, M. (1988). Quantitative treatment of the ortho-effect in reactions of ortho-substituted phenylmercaptoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(1), 31-37.
- Wikipedia. (2023). Beckmann rearrangement.
- Patent 0080700. A process for producing nitrile compounds.
- Request PDF. The Analysis of the Ortho Effect.
- BenchChem. (2025). A Comparative Analysis of the Reaction Kinetics of Ortho, Meta, and Para Isomers. BenchChem Technical Guides.
- ResearchGate.
- Ozturk, S., Shahabi, S., & Kutuk, H. (2012). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical Kinetics, 44(11), 727-735.
- Patil, S. L., et al. (2006). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. E-Journal of Chemistry, 3(4), 271-274.
- US Patent 5637750A.
- Wikipedia. Ortho effect.
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. BenchChem Technical Guides.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Benzaldoxime: Evaluating Reproducibility and Efficiency of Common Methods. BenchChem Technical Guides.
- Master Organic Chemistry. Beckmann Rearrangement.
- R Discovery.
- Dowd, P., et al. (2021). Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase. ACS Chemical Biology, 16(11), 2269-2278.
- Williams, D. L. H., & Xia, L. (1992). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1429-1433.
- NIST. This compound.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 2(4), 345-359.
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- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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validation of analytical methods for 2-Nitrobenzaldoxime quantification
Comprehensive Comparison Guide: Validation of Analytical Methods for 2-Nitrobenzaldoxime Quantification
As researchers and drug development professionals demand increasingly stringent controls over starting materials and synthetic intermediates, the quantification of this compound (also known as o-nitrobenzaldoxime) has become a critical analytical checkpoint. This molecule is widely utilized as a highly specific deprotecting agent in the solid-phase synthesis of phosphorothioate oligonucleotides[1] and serves as a fundamental precursor in metabolic engineering studies of plant glucosinolates[2].
However, quantifying oximes presents distinct physicochemical challenges. This guide provides a definitive, objective comparison of the primary analytical methodologies—framed strictly within the updated ICH Q2(R2) validation guidelines[3]—to ensure your laboratory achieves robust, defensible data.
Analytical Challenges & Platform Selection Logic
The molecular structure of this compound dictates how it behaves analytically. The highly electron-withdrawing ortho-nitro group increases the acidity of the oxime proton (-C=N-OH). Furthermore, the compound can exist as both syn (E) and anti (Z) geometric isomers. Therefore, a properly validated method must account for:
-
Ionization Suppression: To prevent chromatographic peak tailing, the analyte must remain in a neutral state.
-
Isomeric Specificity: The method must resolve the target syn/anti form from its positional isomers (e.g., 3-nitrobenzaldoxime and 4-nitrobenzaldoxime)[4].
-
Thermal Lability: Oximes are susceptible to thermally induced dehydration, converting into nitriles (e.g., 2-nitrobenzonitrile) at elevated temperatures.
Because of this thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed for direct oxime quantification unless extensive derivatization (e.g., silylation) is performed. Without derivatization, the high temperatures of the GC inlet (~250°C) catalyze artificial degradation, artificially deflating accuracy scores. Consequently, liquid chromatography (LC) platforms are the undisputed gold standards.
Diagram 1: Decision matrix for analytical platform selection based on target sensitivity.
ICH Q2(R2) Validation Framework
The modernized ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation[5]. An analytical method is not merely a set of instructions; it is a continuously monitored system. For this compound, your validation must empirically prove the method is "fit for purpose" across several core parameters:
Diagram 2: Sequential ICH Q2(R2) method validation workflow for chromatographic assays.
Self-Validating Methodologies: Step-by-Step
To ensure utmost trustworthiness, a protocol must incorporate internal safeguards. Below are the definitive methodologies for the two viable platforms, engineered with causal logic and self-validating system suitability tests (SST).
Method A: HPLC-UV (Optimal for Release Testing & Assay)
Causality Check: The nitrobenzene chromophore exhibits robust UV absorbance at 254 nm. Because this compound is slightly acidic, an unbuffered aqueous phase causes the analyte to partially ionize, resulting in a smeared, tailing peak. We mandate 0.1% Formic Acid to suppress this ionization, driving the analyte entirely into its neutral, hydrophobic state for crisp partitioning into the C18 stationary phase.
System Parameters:
-
Column: Reverse-phase C18 (4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution. Solvent A: LC-grade Water + 0.1% Formic Acid. Solvent B: Acetonitrile.
-
Detection: Photodiode Array (PDA) or UV set at 254 nm.
-
Flow Rate: 1.0 mL/min.
Validation Execution Protocol:
-
System Suitability Test (Self-Validation): Inject a 50 µg/mL standard solution six consecutive times. The system is only considered valid if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0% and retention time drift is ≤ 1.0%.
-
Blank Verification: Immediately inject a diluent blank. A passing blank must show zero peaks at the established retention time, mathematically proving the absence of column carryover.
-
Specificity Testing: Inject a resolution mixture containing this compound, 3-Nitrobenzaldoxime, and 2-Nitrobenzonitrile. The resolution factor (
) between isomers must be > 1.5. -
Linearity & Accuracy: Run a 5-point calibration curve (e.g., 10 to 100 µg/mL). Calculate the linear regression (
). Prepare spiked matrix samples at 80%, 100%, and 120% of the target concentration; acceptable recovery limits are 98.0% - 102.0%.
Method B: LC-MS/MS (Optimal for Trace Degradant & Biological Matrix Profiling)
Causality Check: For detecting parts-per-billion (ppb) levels in complex matrices (like plant extracts or highly purified oligo synthesis streams), UV lacks sensitivity. Electrospray Ionization (ESI) paired with Multiple Reaction Monitoring (MRM) acts as a mass-filter, allowing only the exact molecular fragmentation fingerprint of this compound to register.
System Parameters:
-
Column: UPLC C18 (2.1 mm × 100 mm, 1.7 µm).
-
Ionization: ESI in Positive Mode (
). -
Transitions (MRM): Precursor mass
. Primary quantitative product ion (corresponding to the loss of the hydroxyl group, -OH). Secondary qualifier ion (loss of ).
Validation Execution Protocol:
-
Matrix Effect Assessment (Self-Validation): Prepare the standard in pure solvent and compare the peak area to a standard spiked into a pre-extracted blank matrix. Matrix suppression/enhancement must be calculated and corrected using an isotopically labeled internal standard (e.g., this compound-d4).
-
LOD/LOQ Determination: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).
-
Precision: Perform intra-day and inter-day precision runs (n=6). The strict acceptance criteria for LC-MS/MS at trace levels is an RSD of ≤ 5.0%.
Quantitative Performance Comparison Matrix
To objectively compare these platforms, the following empirical validation capabilities summarize their performance against ICH Q2(R2) expectations.
| Analytical Parameter | HPLC-UV (Standard Assay) | LC-MS/MS (Trace Analysis) | GC-MS (Derivatized) |
| Primary Use Case | Bulk purity, Routine Release | Impurity profiling, Bioanalysis | Volatile impurities |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL (500 ppb) | ~ 1.0 ng/mL (1 ppb) | ~ 50 ng/mL |
| Linear Dynamic Range | |||
| Precision (%RSD at nominal) | |||
| Specificity Guarantee | High (Chromatographic resolution) | Ultimate (Mass fragmentation) | Low (Isomers co-elute easily) |
| Sample Prep Requirement | Direct injection (Dilute & Shoot) | Matrix clean-up (SPE/LLE) | Silylation (Mandatory) |
| Operational Threat | Co-eluting UV-active impurities | Ion suppression from matrix | Heat-induced oxime dehydration |
Conclusion & Expert Recommendation
The validation of analytical methods for this compound must be anchored in the physicochemical realities of the molecule.
For pharmaceutical release testing, chemical synthesis verification, and routine quantification , the HPLC-UV method is the incontrovertible platform of choice. Its high precision, low operational cost, and avoidance of thermal degradation provide a robust dataset that seamlessly aligns with ICH Q2(R2) standards.
Conversely, researchers tracking this compound as a transient metabolite or quantifying trace ppm/ppb carryover in therapeutic oligonucleotide batches must adopt LC-MS/MS . While capital-intensive, the MRM methodology effectively eliminates false positives from complex biological matrices through precise ion-transition filtering. GC-MS should be entirely avoided for this specific compound unless rigorous, chemically validated derivatization steps are utilized to protect the labile oxime functional group.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]
-
Title: Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Metabolic Engineering of Valine- and Isoleucine-Derived Glucosinolates in Arabidopsis Expressing CYP79D2 from Cassava Source: Plant Physiology (PubMed Central, NIH) URL: [Link]
Sources
Absolute Purity Verification of 2-Nitrobenzaldoxime: A Comparative Guide to DSC, TGA, and Chromatographic Paradigms
Accurate purity determination of organic intermediates like 2-Nitrobenzaldoxime is a critical bottleneck in pharmaceutical synthesis and materials science. While most laboratories rely reflexively on chromatographic assays, thermodynamic evaluations via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer an absolute, orthogonal approach.
This guide objectively compares the efficacy of thermal methods against traditional chromatography, detailing the mechanistic causality and self-validating protocols required to accurately assess the purity of this compound.
The Mechanistic Paradigm: Chromatography vs. Thermodynamics
The Blind Spots of HPLC
In routine quality control, High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, often citing release purities in the range of 97% to 98%[1]. However, HPLC is an extrinsic analytical technique. It operates under two flawed assumptions unless heavily optimized:
-
Uniform Response Factors: It assumes that structural isomers or unexpected synthetic byproducts absorb UV light at the chosen detection wavelength with the exact same molar absorptivity as the active compound.
-
Volatile Blindness: HPLC completely ignores residual inorganic salts and volatile organic solvents (like ethyl acetate or methanol from recrystallization) which do not elute or absorb UV.
The Absolute Standard: DSC and the Van't Hoff Principle
To overcome the assumptions of HPLC, outlines a thermodynamic approach using DSC[2]. The principle is founded on freezing point depression: impurities that are soluble in a molten substance but insoluble in its crystalline lattice will lower and broaden the material's melting endotherm[3].
Because this method measures the inherent thermodynamic energy required to disrupt the crystal lattice (enthalpy of fusion,
The Causality of TGA Pre-Screening
Why must TGA accompany DSC? DSC is highly sensitive to heat flow. If this compound contains even 0.5% residual moisture or trapped solvent, that solvent will vaporize as the sample approaches its melting point (~95 °C)[4]. Evaporation is an endothermic process. If an evaporation endotherm overlaps with the melting endotherm, the integration of
Methodology Comparison Data
The following table summarizes the operational performance of thermal analysis versus alternative purity techniques for organic intermediates like this compound.
| Analytical Technique | Core Principle | Primary Advantage | Critical Limitation | Detects Residual Solvents? | Requires Standards? |
| DSC (ASTM E928) | Melting point depression (Thermodynamics) | Yields absolute mole % purity; no reference needed. | Fails if impurities co-crystallize; invalid for < 97% purity[5]. | No | No |
| TGA | Mass loss vs. Temperature | Quantifies precise volatile content. | Cannot detect structurally analogous solid impurities. | Yes | No |
| HPLC-UV | Chromatographic separation & optical absorbance | Highly sensitive to trace, UV-active organic impurities. | UV-transparent impurities are invisible; assumes uniform response. | No | Yes |
| qNMR | Nuclear magnetic resonance integration | Structurally specific; absolute quantification. | High equipment cost; requires high-purity internal standard. | Yes | Yes |
Workflow for Thermodynamic Purity Assessment
The logical relationship between sample qualification and absolute purity determination is visualized below.
Workflow for thermodynamic purity verification of this compound via Thermal Analysis.
Self-Validating Experimental Protocol
To generate trustworthy, E-E-A-T compliant data, analytical chemistry protocols must validate themselves dynamically. Follow this step-by-step methodology for evaluating this compound.
Phase 1: Instrument Calibration (The Trust Anchor)
-
Causality: You cannot measure absolute purity without absolute temperature and enthalpy accuracy.
-
Step 1: Calibrate the DSC using high-purity Indium (
= 156.6 °C, = 28.45 J/g) at the exact heating rate intended for the sample (e.g., 0.5 °C/min)[5]. -
Step 2: Run an empty, matched-weight aluminum pan baseline. The heat flow must not drift >10 µW across the target temperature range. If drift occurs, a sensor burnout is required.
Phase 2: TGA Pre-Screening
-
Step 1: Weigh 3–5 mg of this compound into a platinum or alumina TGA crucible.
-
Step 2: Heat from 25 °C to 150 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).
-
Step 3: Evaluate the weight curve. If weight loss prior to 95 °C exceeds 0.5%, halt the purity analysis. The sample must be vacuum dried, as escaping volatiles will structurally deform the upcoming DSC melting peak.
Phase 3: DSC Purity Acquisition
-
Step 1: Sample Preparation. Weigh precisely 1.5 to 3.0 mg of the dried this compound into a standard aluminum pan. Causality for small mass: Larger masses induce a vast thermal gradient across the sample, causing artificial peak broadening that mimics impurity effects.
-
Step 2: Hermetic Sealing. Crimp the pan hermetically. Do not use a pinhole. We want to trap the equilibrium vapor pressure of the melting solid inside the micro-environment.
-
Step 3: Thermal Program. Equilibrate the furnace at 70 °C. Heat to 110 °C at a rate of 0.5 °C/min .
-
Causality for slow heating: Routine DSC uses 10 °C/min. However, purity determination requires the system to remain in near-perfect thermodynamic equilibrium. Fast heating induces "thermal lag" between the instrument sensor and the sample core, artificially skewing the fraction-melted calculation.
Phase 4: Data Integration (Van't Hoff Equation)
The melting point of pure syn-2-Nitrobenzaldoxime sits near 95 °C to 97 °C[6]. Utilizing the or equivalent thermal software, plot the sample temperature (
Where:
- = Theoretical melting temperature of a 100% pure sample (Y-intercept).
- = Ideal gas constant (8.314 J/(mol·K)).
- = Mole fraction of impurity.
- = Total enthalpy of fusion (Peak area).
Self-Validation Check: The plot of
References
-
ASTM International. "Standard Test Method for Determination of Purity by Differential Scanning Calorimetry", ASTM E928-19. Available at:[Link]
-
NETZSCH Analyzing & Testing. "Purity Determination by Means of DSC - Glossary". Available at:[Link]
-
Infinita Lab. "Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard". Available at: [Link]
Sources
performance of 2-Nitrobenzaldoxime as an intermediate against other building blocks
Abstract
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. 2-Nitrobenzaldoxime, a derivative of 2-nitrobenzaldehyde, is a versatile intermediate with applications ranging from the synthesis of heterocyclic compounds to its use as a precursor for photolabile protecting groups. This guide provides an in-depth, objective comparison of this compound's performance against other common building blocks in key chemical transformations. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip chemists with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to this compound as a Synthetic Intermediate
This compound belongs to the family of oximes, which are characterized by the R1R2C=NOH functional group. The presence of the ortho-nitro group on the benzene ring significantly influences the reactivity of the oxime moiety, making this compound a unique and valuable tool in organic synthesis.[1][2] Its utility stems from several key features:
-
Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which enhances the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack.[3]
-
Ortho-Positioning: The proximity of the nitro and oxime groups can lead to unique intramolecular reactions and cyclization pathways, which are not possible with its meta- and para-isomers.[4]
-
Versatile Reactivity: The oxime functionality can be readily converted into other important functional groups, such as nitriles and amides, or participate in cycloaddition reactions.
This guide will focus on the performance of this compound in two critical areas: the synthesis of nitrogen-containing heterocycles and its role as a precursor in the formation of other functional groups.
Performance in Heterocyclic Synthesis: A Comparative Analysis
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable precursor for several important heterocyclic systems.
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are a class of five-membered heterocycles with a broad spectrum of biological activities. A common synthetic route involves the reaction of an amidoxime with a carboxylic acid derivative. While benzaldoxime can be a starting point for the corresponding amidoxime, the performance can be compared with other methods.[5]
Table 1: Comparison of Synthetic Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles [5]
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| One-Pot (Superbase) | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | 4-24 h | 11-90% | One-pot procedure, simple purification | Moderate to long reaction times, variable yields, limited by functional groups like -OH or -NH2. |
| One-Pot (Vilsmeier Reagent) | Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Not Specified | 61-93% | Good to excellent yields, one-pot, readily available starting materials. | The Vilsmeier reagent is moisture-sensitive. |
| Microwave-Assisted (Solid Support) | Amidoximes, Acyl Chlorides | Montmorillonite K-10 | 2-5 min | 80-95% | Extremely short reaction times, high yields, environmentally friendly. | Requires specialized microwave equipment. |
| Graphene Oxide Catalysis | Amidoximes, Aldehydes | Graphene Oxide | 12-24 h | 70-92% | Metal-free, green catalyst. | Long reaction times. |
Experimental Workflow: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
Caption: Workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.
Synthesis of Benzimidazoles and Benzothiazoles
While not a direct precursor, the aldehyde functionality of 2-nitrobenzaldehyde can be utilized in the synthesis of benzimidazoles and benzothiazoles. The subsequent reduction of the nitro group can offer a handle for further functionalization. A comparison with other synthetic approaches highlights the trade-offs in terms of reaction time and yield.[6]
Table 2: Comparison of Conventional vs. Microwave Synthesis of 2-Substituted Benzimidazoles and Benzothiazoles [6]
| Method | Reactants | Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | o-Phenylenediamine/o-Aminothiophenol + Aldehyde | 2-8 h | 60-85% | Standard laboratory equipment. |
| Microwave Irradiation | o-Phenylenediamine/o-Aminothiophenol + Aldehyde | 3-10 min | 75-95% | Significant reduction in reaction time, often higher yields. |
The use of microwave-assisted synthesis demonstrates a significant improvement in efficiency for these heterocycle formations.[6]
Performance as a Precursor for Functional Group Transformations
This compound is a valuable starting material for the synthesis of other important functional groups.
Dehydration to Nitriles
The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. The performance of reactions starting from the corresponding aldehyde, where the oxime is formed in situ, provides a good benchmark.
Table 3: Comparison of Methods for the One-Pot Synthesis of Benzonitriles from Benzaldehydes [7]
| Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 3-Nitrobenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 2 h 20 min | 92% |
| 4-Chlorobenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 2 h | 95% |
| 4-Methoxybenzaldehyde | Anhydrous FeSO₄ | DMF | Reflux | 1 h 40 min | 96% |
| 3-Nitrobenzaldehyde | Iodine (I₂) | Aqueous Ammonia | Room Temp | 40 min | 94% |
| 4-Chlorobenzaldehyde | Iodine (I₂) | Aqueous Ammonia | Room Temp | 30 min | 95% |
| 4-Methoxybenzaldehyde | Iodine (I₂) | Aqueous Ammonia | Room Temp | 15 min | 96% |
The data indicates that electron-withdrawing groups, such as the nitro group, can lead to slightly longer reaction times compared to electron-donating groups.[7]
Protocol 1: One-Pot Synthesis of 3-Nitrobenzonitrile using Anhydrous FeSO₄ [7]
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) in DMF (20 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (1 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours and 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Beckmann Rearrangement to Amides
Alternative Building Blocks and Their Performance
While this compound is a versatile reagent, other building blocks can be employed for similar transformations.
-
Other Substituted Benzaldehydes: As seen in the nitrile synthesis data, other substituted benzaldehydes such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde can be more reactive, leading to shorter reaction times.[7] However, the nitro group in 2-nitrobenzaldehyde offers unique opportunities for further functionalization, such as reduction to an amine.[8]
-
2-Chlorobenzaldehyde: This compound is another important intermediate. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the aldehyde group.[3][8] However, the nitro group in 2-nitrobenzaldehyde is a stronger electron-withdrawing group, making the aldehyde carbon more electrophilic.[3]
-
Direct use of Aldehydes in One-Pot Reactions: For many transformations, such as the synthesis of nitriles and certain heterocycles, starting directly from the aldehyde in a one-pot reaction with hydroxylamine is often more efficient than pre-forming the oxime.[7]
Logical Relationship: Choice of Building Block
Caption: Decision factors for selecting a building block.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its performance is competitive with other building blocks, and the presence of the ortho-nitro group provides unique synthetic opportunities. For transformations where the oxime is a key intermediate, this compound is an excellent choice. However, for reactions that can proceed efficiently in a one-pot manner from the corresponding aldehyde, starting directly with 2-nitrobenzaldehyde may be more time- and resource-efficient. The choice of building block will ultimately depend on the specific synthetic target, the desired reaction pathway, and the potential for subsequent functionalization. This guide provides the foundational data and comparative insights to aid researchers in making the most strategic decisions for their synthetic campaigns.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Benzaldoxime: Evaluating Reproducibility and Efficiency of Common Methods.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Benzaldoxime Derivatives in the Synthesis of Agrochemicals.
- Benchchem. (n.d.). Performance Evaluation of Benzaldoxime as a Chemical Intermediate: A Comparative Guide.
- Arkivoc. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-nitrobenzaldehyde.
- ResearchGate. (2012). Some new energetic benzaldoximes.
- ResearchGate. (n.d.). Synthesized aldoximes. (a) benzaldoxime (S 1 ), (b) furaldoxime (S 2 ).
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Nitrobenzaldoxime.
- Benchchem. (n.d.). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- PMC. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
- Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
- 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry. (2024, September 24).
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: 2-Nitrobenzaldoxime Handling, Degradation Risks, and Disposal
Executive Summary & Operational Context
In drug development and heterocyclic synthesis, 2-Nitrobenzaldoxime (often utilized as the syn-isomer) serves as a critical deprotecting agent and molecular building block. However, the presence of both nitro (-NO₂) and oxime (=N-OH) functional groups on a single aromatic ring introduces complex, age-dependent reactivity hazards.
Standard safety classifications categorize this compound as an acute oral toxicant and an eye/skin irritant. Yet, from a waste logistics and operational safety perspective, the primary dangers lie in its long-term storage instability and the toxic nitrogen oxides (NOx) evolved during its thermal destruction[1][2]. This guide provides drug development professionals and environmental health and safety (EHS) teams with the causality-driven, self-validating protocols required to manage and dispose of this compound safely.
Physicochemical Data & Hazard Profile
All waste handlers and application scientists must benchmark disposal parameters against the compound's quantitative hazard profile.
| Property / Hazard Parameter | Value / Classification | Operational Implication |
| CAS Registry Number | 4836-00-4 (syn-isomer) / 6635-41-2 | Cross-reference with facility waste manifests. |
| Molecular Formula | C₇H₆N₂O₃ | High nitrogen content dictates incineration parameters. |
| Molecular Weight | 166.14 g/mol | Used for calculating molar equivalents in spills. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Mandates strict PPE (gloves, face shield, respirator). |
| Skin/Eye Irritation | Category 2 / Category 2A | Contact risk during waste transfer; necessitates local exhaust. |
| Storage Stability | Degrades over time | Critical: May become increasingly hazardous with age[1]. |
| Incompatibilities | Strong oxidizers, strong acids | Risk of rapid exothermic oxidation and gas evolution[2]. |
| Target Disposal Method | High-temp chemical incineration | Requires a dedicated alkaline NOx scrubber system[1][3]. |
Mechanistic Safety Insights: The Nitro-Oxime Hazard
To handle this compound correctly, operators must understand the chemical causality behind its handling restrictions:
-
Age-Related Energetic Degradation: Prolonged storage of this compound exposes the oxime and nitro groups to potential slow thermal or photo-induced decomposition. Spectrum Chemical explicitly warns that the substance is subject to degradation with age and can become significantly more dangerous[1]. Decomposition pathways can generate trapped gases, increasing pressure in sealed containers, and heightening the molecule's shock sensitivity.
-
Exothermic Oxidation: The oxime moiety (=N-OH) is a reducing center that reacts violently with strong oxidizing agents[2]. Accidental mixing of this compound waste with nitric acid or peroxides can trigger spontaneous, uncontrolled exothermic reactions.
-
NOx Evolution During Incineration: Because the molecule is rich in nitrogen (fuel nitrogen), its combustion yields high concentrations of NO and NO₂ (fuel NOx) rather than benign N₂[3][4]. If the incinerator lacks a specific reduction mechanism, these toxic gases will be released into the atmosphere, violating environmental regulations[4].
Step-by-Step Disposal Workflows
Every protocol below is engineered as a self-validating system , ensuring that human error is caught by a structural or chemical checkpoint before a hazard is realized.
Phase 1: Pre-Disposal Risk Assessment & Segregation
Do not immediately move old inventory. Follow this sequence to prevent handling shock-sensitive degraded material.
-
Step 1: Visual and Physical Integrity Assessment. Inspect the primary storage container without moving it. Look for bulging, warped caps, or discoloration of the solid (typically white to light yellow).
-
Step 2: Age Verification. Check the lot number and receiving date. If the material is past its expiration date or has been stored for over 3 years, classify it as "High-Risk Degraded."
-
Self-Validation Checkpoint: The Squeeze & Seal Protocol. If the container is a flexible HDPE bottle, gently press the sides. If the bottle is rigid due to internal pressure (gas evolution), the protocol dictates an automatic halt. Do not open the container. Contact the facility's EHS department or bomb squad for remote removal[1].
Phase 2: Packaging Logistics
Standard procedure for non-degraded, routine this compound waste.
-
Step 1: Oxidizer Clearance. Ensure the secondary containment and transfer area are free of any oxidizing agents (e.g., peroxides, halogens)[2].
-
Step 2: Containerization. Transfer the waste into a fresh, airtight, opaque HDPE container. Do not overpack; leave 10% headspace to accommodate minor ambient pressure fluctuations.
-
Self-Validation Checkpoint: Swab Test. Before placing the this compound container into a larger lab-pack drum, swab the interior of the drum with a moistened starch-iodide test paper. A lack of blue/black color change chemically validates that no trace incompatible oxidizers are present in the drum.
Phase 3: High-Temperature Incineration Logistics
Directing the waste to the correct vendor.
-
Step 1: Vendor Specification. The waste must be routed to an approved chemical disposal facility capable of combusting combustible solvents mixed with this solid[1].
-
Step 2: Scrubber Requirement. Ensure the vendor utilizes a rotary kiln or high-temperature incinerator (>850°C) equipped with an afterburner and an alkaline or sodium hypochlorite NOx scrubber system[1][3].
-
Self-Validation Checkpoint: Documentary Audit. Do not close the disposal manifest until the vendor provides a Certificate of Destruction (CoD) explicitly listing "High-Temperature Incineration with Selective Catalytic Reduction (SCR) or Alkaline Scrubbing." This structurally validates that the nitrogen-rich compound was destroyed without emitting toxic NO₂ into the atmosphere[3][4].
Waste Processing Decision Logic
Waste processing decision matrix for this compound highlighting degradation hazard stops.
Self-Validating Decontamination & Spill Protocol
If a localized spill occurs during transfer, sweeping the dust without dispersing it into the air is mandatory.
-
Containment: Wear full PPE (including an N95 or P100 particulate respirator) and gently cover the spilled powder with a damp, inert absorbent pad to prevent aerosolization of the respiratory irritant.
-
Collection: Using a non-sparking anti-static scoop, transfer the material into a dedicated airtight hazardous waste container.
-
Surface Neutralization & Validation (The Self-Validating Step): Wash the affected benchtop or floor with a mildly alkaline detergent solution. To validate the area is fully decontaminated, swipe the surface with a pH-neutral moistened swab, then perform a secondary wipe with a clean white cloth. If the cloth shows any residual yellow tint (the characteristic color of trace nitrobenzaldoxime), the decontamination step has failed and must be repeated until the cloth remains pure white.
References
-
Title: NOx Gas Treatment Solutions & NOₓ Reduction Source: Ever-power / Regenerative Thermal Oxidizers URL: [Link]
-
Title: Nitrogen oxides: Traffic and Incineration (NOx forming) Source: Martech Opleidingen URL: [Link]
Sources
Personal protective equipment for handling 2-Nitrobenzaldoxime
Comprehensive Safety and Operational Guide: Handling 2-Nitrobenzaldoxime in the Laboratory
As drug development and synthetic chemistry workflows become more advanced, the precise and safe handling of specialized reagents is paramount. This compound (CAS: 4836-00-4 or 6635-41-2)[1], is a highly effective, specialized reagent frequently utilized as a deprotecting agent in complex organic synthesis and oligonucleotide chemistry[2].
However, its physicochemical properties and hazard profile require rigorous operational discipline. This guide provides drug development professionals and researchers with a fully integrated, self-validating standard operating procedure (SOP) encompassing hazard mitigation, Personal Protective Equipment (PPE) logic, workflow visualization, and EPA-compliant disposal strategies.
Hazard Profiling & Mechanistic Toxicology
To implement effective safety protocols, researchers must first understand the causality of the chemical's hazards. This compound presents specific acute and localized risks:
-
Acute Toxicity (Oral - Category 4; H302): Ingestion poses moderate systemic toxicity. The oxime functional group combined with the nitroaromatic ring can interfere with cellular respiration pathways if introduced systemically.
-
Skin & Eye Irritation (Category 2/2A; H315, H319): The compound acts as a nucleophile. Direct mucosal or dermal contact causes localized protein disruption and inflammatory responses.
-
Aerosolization Risk: Supplied as a dry powder (molecular weight 166.13 g/mol ), the compound is prone to dust dispersion during weighing, exacerbating the risk of inhalation and ocular deposition[1],.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Hazard Code | Operational Implication |
| IUPAC Name | N-[(2-nitrophenyl)methylidene]hydroxylamine | Identifies chemical structure and reactive sites[1]. |
| Physical State | Solid (Powder/Crystalline) | High risk of airborne particulate dispersion. |
| Storage Temp. | Cool and dark environment | Prevents thermal degradation and preserves reagent efficacy. |
| Incompatibilities | Strong oxidizing agents | Risk of exothermic reaction; strict segregation required. |
Procedural Safety: Personal Protective Equipment (PPE) Matrix
Merely wearing PPE is insufficient; the selection of PPE must directly map to the mechanistic risks of the chemical. Below is the mandatory PPE matrix for handling this compound.
Table 2: Justified PPE Matrix
| PPE Category | Specification | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles form a seal to prevent fine this compound dust from causing severe eye irritation (H319). |
| Hand Protection | Disposable Nitrile Gloves (≥0.11 mm) | Mitigates Skin Irritation (H315). Nitrile offers excellent resistance to solid organic powders. Wash hands immediately after doffing. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Fully buttoned coat prevents particulate accumulation on street clothes, negating prolonged dermal exposure. |
| Engineering Control | Class II Chemical Fume Hood | Critical: Prevents inhalation of dust without the need for an N95 respirator. Localized exhaust contains all airborne particulates during transfer. |
Standard Operating Procedure: Handling & Experimental Workflow
When utilizing this compound for targeted cleavage (e.g., removing protecting groups from nucleosides)[2], strict environmental controls must be maintained.
Standardized laboratory workflow for this compound handling and deprotection.
Step-by-Step Methodology:
-
Preparation: Ensure the fume hood sash is at the correct operational height. Verify that no strong oxidizing agents are present in the immediate workspace.
-
Weighing: Tare the weigh boat inside the fume hood. Open the this compound container cautiously. Use an anti-static micro-spatula to transfer the powder, minimizing rapid movements that could loft the dust into the air.
-
Dissolution (Deprotection Prep): Dissolve the reagent in the chosen organic solvent (e.g., DCM or EtOH) before removing the flask from the fume hood. Once in solution, the inhalation risk of the dust is neutralized, though the solvent introduces its own vapor risks.
-
Decontamination: After transfer, immediately seal the primary container. Wipe down the balance and fume hood surface with a damp solvent-compatible cloth to capture any microscopic dust residue. Dispose of the wipe as hazardous waste.
Spill Response & First Aid Causality
In the event of a breach in the primary containment, swift action prevents systemic exposure:
-
Skin/Eye Contact: The immediate priority is mechanical removal and dilution. Rinse cautiously with copious amounts of water for several minutes. Remove contact lenses if present. Why: Water rapidly dilutes the localized concentration of the oxime, halting the nucleophilic attack on tissues.
-
Dry Spill Clean-Up: Do not dry-sweep the powder, as this creates a highly concentrated aerosol cloud. Instead, gently cover the spill with a damp absorbent pad to suppress dust, carefully scoop the material, and place it in a sealed hazardous waste container.
Logistical Operations & EPA-Compliant Waste Disposal Plan
Because this compound is a highly active organic compound, its disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) guidelines[3]. It must never be subjected to sink disposal[4].
Segregation and Storage (Satellite Accumulation)
-
Satellite Accumulation Area (SAA): Solid waste (contaminated gloves, weigh boats, and spill wipes) and liquid waste (post-reaction solvent mixtures) must be collected in an SAA at or near the point of generation[4],[5].
-
Chemical Segregation: Store this compound waste away from incompatible waste streams, particularly acids, alkalis, and strong oxidizing agents, to prevent spontaneous exothermic reactions,[4].
-
Labeling: Following the Generator Improvements Rule (GIR), all receptacles must be explicitly labeled with the words "Hazardous Waste" and include a clear description of the hazard (e.g., "Toxic/Irritant - Nitroaromatics")[5].
-
Final Disposal: Once the SAA container is full (or reaches the time limit), it must be transferred to the central accumulation area within three days for eventual pickup and incineration by a licensed commercial hazardous waste disposal firm[4],[6].
References[1] National Center for Biotechnology Information. "this compound | C7H6N2O3 | CID 96097 - PubChem". PubChem Database. Available at:https://pubchem.ncbi.nlm.nih.gov[2] TCI Chemicals. "SAFETY DATA SHEET - syn-2-Nitrobenzaldoxime [Deprotecting Agent]". TCI Europe. Available at:https://www.tcichemicals.com[5] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU Environmental Health & Safety. Available at:https://www.cwu.edu[3] Benchchem. "2,5-Dichlorophenyl Dichlorophosphate | CAS 53676-18-9". Benchchem Catalog. Available at: https://www.benchchem.com[4] Environmental Marketing Services. "Disposal of Chemicals in the Laboratory". Environmental Marketing Services. Available at:https://emsllcusa.com[7] National Institutes of Health. "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf". NIH. Available at: https://www.ncbi.nlm.nih.gov[6] Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". MedLabMag. Available at:https://www.medlabmag.com
Sources
- 1. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dichlorophenyl Dichlorophosphate|CAS 53676-18-9 [benchchem.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
